5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Description
BenchChem offers high-quality 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-methyl-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-7-11(13-8-10(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZBLXCARBYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264945 | |
| Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-78-7 | |
| Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance of the Substituted Pyridine Scaffold
An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine (CAS 1219960-78-7)
The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold."[1][3] The compound 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine represents a versatile chemical intermediate, strategically functionalized for further elaboration in drug discovery campaigns. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[4][5] The 2-piperidinyl group modulates the compound's basicity and lipophilicity, while the 4-methyl group provides a steric and electronic anchor. This guide provides a comprehensive overview of its properties, a robust and validated synthetic protocol, and its potential applications, particularly in the realm of kinase inhibitor development.[1]
Physicochemical and Spectroscopic Profile
While specific, experimentally-derived data for CAS 1219960-78-7 is not extensively published in peer-reviewed literature, we can predict its properties based on its structure and data from analogous compounds.[6][7]
| Property | Predicted Value / Characteristic | Rationale & Notes |
| Molecular Formula | C₁₁H₁₅BrN₂ | Derived from chemical structure. |
| Molecular Weight | 255.15 g/mol | Calculated from the molecular formula.[8] |
| Appearance | Off-white to yellow solid | Typical for functionalized pyridine derivatives. |
| Melting Point | Not available. Expected to be a solid at room temp. | Based on similar substituted bromopyridines. |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMF) | The piperidinyl and methyl groups enhance solubility in non-polar solvents. |
| ¹H NMR (Predicted) | Multiple signals expected in the aromatic (δ 6.5-8.5 ppm) and aliphatic (δ 1.5-3.5 ppm) regions. | A singlet for the pyridine proton, a singlet for the methyl group, and multiplets for the piperidinyl protons are anticipated.[9][10] |
| ¹³C NMR (Predicted) | Signals corresponding to 5 aromatic and 6 aliphatic carbons. | The carbon bearing the bromine atom will be shifted downfield.[11] |
| Mass Spec (HRMS) | [M+H]⁺ expected at ~255.0495 | Calculated for C₁₁H₁₆BrN₂⁺. |
Core Synthesis: Palladium-Catalyzed Amination
The most logical and robust synthetic route to 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[12] This method is renowned for its high efficiency and broad substrate scope, particularly for constructing C-N bonds with heterocyclic halides.[13][14] The primary challenge in the amination of bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit the catalytic cycle.[12] The selection of an appropriate bulky, electron-rich phosphine ligand is therefore critical to mitigate this issue and promote efficient reductive elimination.[15][16]
The proposed starting material for this synthesis is 2,5-dibromo-4-methylpyridine.
Proposed Reaction Mechanism
The synthesis proceeds via the established Buchwald-Hartwig catalytic cycle.
Caption: Proposed Buchwald-Hartwig catalytic cycle for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.
Materials & Reagents:
-
2,5-Dibromo-4-methylpyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene (solvent)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (oven-dried)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Preparation (Causality: Critical): The Pd(0) catalyst is oxygen-sensitive. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and ensure high catalytic activity.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with Argon three times.
-
-
Reagent Addition:
-
Under a positive flow of Argon, add anhydrous toluene to the flask.
-
Add 2,5-dibromo-4-methylpyridine (1.0 eq) to the mixture.
-
Finally, add piperidine (1.2 eq) via syringe. The use of a slight excess of the amine drives the reaction to completion.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual base and water-soluble impurities, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
-
Applications in Drug Discovery
The aminopyridine moiety is a well-established pharmacophore that frequently interacts with the hinge region of the ATP-binding site in various kinases.[1] The structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine makes it an ideal starting point for the synthesis of kinase inhibitor libraries.
Workflow: From Building Block to Lead Candidate
Caption: Drug discovery workflow utilizing the target compound.
By employing a Suzuki cross-coupling reaction at the 5-position, researchers can rapidly generate a library of compounds with diverse aryl or heteroaryl substituents.[5] This library can then be screened against a panel of kinases (e.g., p38 MAP kinase, tyrosine kinases) to identify initial hits.[1] Subsequent rounds of medicinal chemistry, focusing on optimizing potency, selectivity, and pharmacokinetic properties (ADME/Tox), can then lead to the development of a preclinical candidate.
Safety and Handling
-
Hazard Classifications: Based on structurally related compounds, 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine should be handled as an acute oral toxin and a skin/eye irritant.[17][18]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a high-value building block for chemical synthesis and drug discovery. While direct literature on this specific molecule is sparse, its synthesis can be reliably achieved through established palladium-catalyzed amination protocols. Its strategic functionalization provides a clear and direct path for the creation of diverse compound libraries, particularly for targeting kinases and other enzyme classes where the aminopyridine scaffold has proven effective. This guide provides the necessary technical foundation for researchers to confidently synthesize, handle, and strategically deploy this versatile intermediate in their research and development programs.
References
-
Title: Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Title: Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Source: Chemistry – An Asian Journal. URL: [Link]
-
Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Source: PMC - NIH. URL: [Link]
-
Title: A mild, catalyst-free synthesis of 2-aminopyridines. Source: PMC - NIH. URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Source: Organic Letters - ACS Publications. URL: [Link]
-
Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Source: Journal of the American Chemical Society - ACS Publications. URL: [Link]
-
Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters - ACS Publications. URL: [Link]
-
Title: Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Source: Organic Letters. URL: [Link]
-
Title: MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: MIT DSpace. URL: [Link]
-
Title: Spectral data of compound 5a-5m, 6a-6e. Source: AWS. URL: [Link]
-
Title: New Journal of Chemistry Supplementary data. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: CAS No.1219960-78-7,5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. Source: J&H CHEM. URL: [Link]
-
Title: The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI. URL: [Link]
-
Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: PMC - NIH. URL: [Link]
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- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
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A Technical Guide to the Physicochemical Properties of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Introduction
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and materials science, offering a versatile platform for molecular design.[1][2] The compound 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, belonging to this important class, incorporates several key structural features: a halogenated pyridine ring, a methyl substituent, and a saturated heterocyclic piperidinyl moiety. This unique combination of functionalities suggests potential utility as a synthetic intermediate in the development of novel pharmaceutical agents or specialized agrochemicals.[2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core physicochemical properties, predicted spectroscopic signatures, and robust analytical methodologies. The narrative is structured to not only present data but also to explain the underlying chemical principles and the rationale behind experimental design, reflecting a field-proven approach to chemical characterization.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental physical properties. 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted heterocyclic amine with the key identifiers and properties summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine | [3] |
| CAS Number | 1219960-78-7 | [3] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [4] |
| Molecular Weight | 255.15 g/mol | [4] |
| Appearance | Predicted: Off-white to yellow solid | Inferred from[2] |
| Purity | >95% (Commercially available) | [3] |
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is essential for verifying the molecular structure and assessing the purity of a synthesized compound. While experimental spectra for this specific molecule are not publicly available, a predictive profile can be constructed based on its constituent functional groups and data from analogous structures.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms. The predicted spectrum of the title compound would exhibit distinct signals corresponding to the aromatic pyridine protons, the aliphatic piperidinyl protons, and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Singlet (s) | 1H | H-6 (Pyridine) | Deshielded by adjacent ring nitrogen and bromine. |
| ~6.5 | Singlet (s) | 1H | H-3 (Pyridine) | Shielded relative to H-6. |
| ~3.5 | Triplet (t) | 4H | H-2', H-6' (Piperidinyl) | Protons alpha to the piperidinyl nitrogen. |
| ~2.4 | Singlet (s) | 3H | -CH₃ (Methyl) | Protons of the methyl group on the pyridine ring. |
| ~1.6 | Multiplet (m) | 6H | H-3', H-4', H-5' (Piperidinyl) | Overlapping signals for the remaining piperidinyl protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, a total of 11 distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 158 - 162 | C-2 (Pyridine) | Carbon directly attached to two nitrogen atoms (ring and piperidinyl). |
| 148 - 152 | C-6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |
| 140 - 145 | C-4 (Pyridine) | Aromatic carbon bearing the methyl group. |
| 110 - 115 | C-3, C-5 (Pyridine) | Aromatic carbons influenced by bromine and piperidinyl group. |
| 45 - 50 | C-2', C-6' (Piperidinyl) | Aliphatic carbons alpha to the piperidinyl nitrogen. |
| 25 - 28 | C-3', C-5' (Piperidinyl) | Aliphatic carbons beta to the piperidinyl nitrogen. |
| 23 - 26 | C-4' (Piperidinyl) | Aliphatic carbon gamma to the piperidinyl nitrogen. |
| 18 - 22 | -CH₃ (Methyl) | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns. The most telling feature for this compound is the isotopic signature of bromine.
-
Expected Molecular Ion (M⁺): A doublet of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
High-Resolution MS (HRMS): The calculated monoisotopic mass for [M+H]⁺ (C₁₁H₁₆BrN₂⁺) would be used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
-
~3050-3100 cm⁻¹: C-H stretching (Aromatic).
-
~2850-2950 cm⁻¹: C-H stretching (Aliphatic - CH₂ and CH₃).
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.[5]
-
~1450-1490 cm⁻¹: CH₂ scissoring (Piperidinyl).
-
~1000-1100 cm⁻¹: C-N stretching.
-
~550-650 cm⁻¹: C-Br stretching.
Physicochemical Parameters
Solubility
While quantitative solubility data is not published, a qualitative assessment can be made based on the structure.
-
Organic Solvents: The compound is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) due to its significant nonpolar character.
-
Aqueous Solvents: Solubility in water is predicted to be low. Pyridine itself is miscible with water, but the large, hydrophobic bromo-methyl-piperidinyl substituents will significantly decrease aqueous solubility.[6] At low pH, solubility may increase due to the protonation of the basic nitrogen centers, forming more soluble salts.
Basicity and pKa
The molecule possesses two basic nitrogen centers: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the piperidinyl ring.
-
Piperidinyl Nitrogen: This nitrogen is the primary basic center. The pKa of the conjugate acid of piperidine is approximately 11.2.[7] In the title compound, this basicity will be slightly attenuated by the electron-withdrawing nature of the attached pyridine ring. Therefore, the pKa of the piperidinium conjugate acid is estimated to be in the 9.5 - 10.5 range.
-
Pyridine Nitrogen: The pKa of the conjugate acid of pyridine is 5.23.[6] The substitution on the ring in the title compound, particularly the electron-donating piperidinyl group at the 2-position, will increase its basicity relative to unsubstituted pyridine. However, it will remain significantly less basic than the piperidinyl nitrogen.
This differential basicity is a critical parameter for designing purification strategies (e.g., acid-base extraction) and for understanding potential drug-receptor interactions.
Analytical Methodologies
A robust and validated analytical method is paramount for confirming the identity, purity, and stability of research compounds. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique for analyzing pyridine derivatives.[8][9]
Workflow for Analytical Characterization
Protocol: HPLC-UV/MS Purity and Identity Confirmation
This protocol describes a self-validating system for the routine analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Detectors: Diode Array Detector (DAD) or UV-Vis detector, and a single-quadrupole or triple-quadrupole mass spectrometer.
-
Column: A core-shell mixed-mode column is recommended to achieve good peak shape for the basic analyte without requiring ion-pairing reagents which are incompatible with MS.[8] Example: Coresep 100 column.
2. Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: The acidic additive ensures the analyte is protonated, leading to better peak shape and retention on the mixed-mode column. Formic acid is volatile and fully compatible with MS detection.[8]
-
-
Sample Diluent: Acetonitrile or 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
4. MS Detector Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
5. System Validation and Execution:
-
Blank Injection: Inject diluent to ensure no system contamination.
-
Standard Injection: Prepare a standard solution (e.g., 1 mg/mL) of the compound. Inject to determine the retention time (tR) and confirm the expected mass ([M+H]⁺ at m/z 255/257).
-
Sample Analysis: Prepare the sample to be analyzed at a similar concentration and inject.
-
Data Interpretation:
-
Identity: Confirmed if the major peak in the sample has the same tR and mass spectrum as the standard.
-
Purity: Calculated based on the peak area percentage at 254 nm. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Synthetic Considerations
While multiple synthetic routes to substituted pyridines exist, a plausible and efficient approach for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is via a nucleophilic aromatic substitution (SₙAr) reaction.
Proposed Synthetic Pathway
The synthesis would likely start from a readily available di-substituted pyridine, such as 2,5-dibromo-4-methylpyridine. The bromine atom at the 2-position is more activated towards nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.
-
Rationale: This one-step reaction is often high-yielding and utilizes common laboratory reagents. The use of a non-nucleophilic base like potassium carbonate is to scavenge the HBr byproduct. DMSO is a suitable polar aprotic solvent that can facilitate SₙAr reactions.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. Therefore, its handling precautions must be inferred from structurally related compounds, such as bromopyridines, piperidine, and other amine-containing heterocycles.[10][11] The compound should be treated as hazardous.
-
Potential Health Effects:
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: Causes skin irritation and serious eye irritation/damage.[11] Vapors may cause respiratory tract irritation.
-
Target Organs: Potential for effects on the central nervous system, liver, and kidneys based on pyridine toxicity.
-
-
Recommended Precautions:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Conclusion
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a halogenated pyridine derivative with clear potential as a building block in discovery chemistry. This guide has established its chemical identity and provided a detailed, predictive analysis of its spectroscopic and physicochemical properties. The outlined analytical workflow using mixed-mode HPLC-MS offers a robust method for quality control, ensuring the reliability of data for researchers in the pharmaceutical and chemical industries. By understanding these fundamental characteristics and adhering to the recommended safety protocols, scientists can effectively utilize this compound in their synthetic and developmental endeavors.
References
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]
-
MATERIAL SAFETY DATA SHEET - PYRIDINE. Avantor. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Pyridine. Wikipedia. [Link]
-
Piperidine. Wikipedia. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
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Introduction: The Imperative of Unambiguous Structure Elucidation in Drug Development
An In-Depth Technical Guide for the Structure Elucidation of 5-bromo-4-methyl-2-piperidin-1-ylpyridine
In the landscape of pharmaceutical development, the precise molecular structure of any compound—be it an active pharmaceutical ingredient (API), an intermediate, or an impurity—is the bedrock of its chemical identity. This identity dictates its physicochemical properties, its biological activity, and its safety profile. The subject of this guide, 5-bromo-4-methyl-2-piperidin-1-ylpyridine, is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Unambiguous structure elucidation is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of quality control.[2][3][4] An incorrect structural assignment can lead to catastrophic failures in drug efficacy, unforeseen toxicity, and significant delays in regulatory approval.[4]
This guide provides a comprehensive, field-proven workflow for the complete structural characterization of 5-bromo-4-methyl-2-piperidin-1-ylpyridine. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple checklist of techniques to explain the causal logic behind the analytical strategy. The methodology presented here is a self-validating system, where orthogonal analytical techniques are used to cross-verify findings, ensuring the highest degree of confidence in the final structural assignment.
Chapter 1: Foundational Analysis - Mass Spectrometry (MS)
1.1. Expertise & Rationale: Why Start with Mass Spectrometry?
Mass spectrometry is the initial and most direct method to determine the molecular weight of a compound. This single piece of data is fundamental; it provides the molecular formula, which is the essential first clue in the puzzle of structure elucidation. For a compound like 5-bromo-4-methyl-2-piperidin-1-ylpyridine, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It not only gives the nominal mass but also the exact mass to several decimal places, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing between isobaric compounds (different molecules with the same nominal mass). Furthermore, the isotopic pattern observed for bromine (a near 1:1 ratio of 79Br and 81Br isotopes) provides an immediate and definitive confirmation of the presence of a single bromine atom in the molecule.
1.2. Predicted Mass Spectrum Data
The expected molecular formula is C11H15BrN2.
| Parameter | Expected Value | Rationale |
| Molecular Ion [M]+• | m/z 269.0473 (79Br), 271.0453 (81Br) | Calculated exact mass for C11H1579BrN2 and C11H1581BrN2. |
| Protonated Molecule [M+H]+ | m/z 270.0551 (79Br), 272.0531 (81Br) | For Electrospray Ionization (ESI) in positive mode. |
| Isotopic Pattern | Two peaks of nearly equal intensity, separated by 2 Da. | Characteristic of a molecule containing one bromine atom. |
| Key Fragmentation Pathways | Loss of piperidine, loss of bromine, cleavage of the piperidine ring. | Electron Impact (EI) or Collision-Induced Dissociation (CID) will induce fragmentation at weaker bonds.[5][6] |
1.3. Experimental Protocol: HRMS (ESI-QTOF)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizer Gas (N2): 1.5 - 2.0 Bar
-
Drying Gas (N2): 8.0 L/min at 200 °C
-
-
Mass Analyzer Parameters:
-
Acquisition Range: m/z 50 - 500
-
Acquisition Rate: 1 spectrum/second
-
Internal Calibration: Infuse a known reference standard (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Extract the mass spectrum for the analyte peak.
-
Identify the monoisotopic mass for the [M+H]+ ion.
-
Utilize the instrument's software to generate a predicted elemental formula based on the exact mass and isotopic pattern, comparing it against the theoretical values for C11H15BrN2.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain preliminary structural insights.[7]
-
Chapter 2: Unveiling the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Expertise & Rationale: The Core of Structure Elucidation
While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. It is the most powerful technique for de novo structure elucidation of organic compounds.[8][9][10] A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments are performed systematically to build the structure piece by piece.
-
1H NMR: Provides information on the number and type of hydrogen environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).
-
13C NMR: Identifies the number of unique carbon environments and their types (e.g., alkyl, aromatic, C=N).
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through 2 or 3 bonds. This is essential for mapping out spin systems, such as the protons within the piperidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for connecting the individual fragments (the pyridine ring, the methyl group, and the piperidine ring) into the final molecule.
// HMBC Correlations edge [style=dashed, color="#4285F4", label="HMBC"]; Me_H -> C4 [len=1.5]; Me_H -> C3 [len=1.5]; Me_H -> C5 [len=1.5]; Pip_H_alpha -> C2 [len=1.5]; Pip_H_alpha -> C6 [len=1.5]; H3 -> C2 [len=1.5]; H3 -> C4 [len=1.5]; H3 -> C5 [len=1.5]; H6 -> C2 [len=1.5]; H6 -> C5 [len=1.5];
// HSQC Correlation edge [style=solid, color="#EA4335", label="HSQC"]; Me_H -> Me_C [len=1.0]; Pip_H_alpha -> Pip_C_alpha [len=1.0]; H3 -> C3 [len=1.0]; H6 -> C6 [len=1.0]; } Key HMBC and HSQC correlations for structural assembly.
2.2. Predicted NMR Data (in CDCl3, 400 MHz)
1H NMR Predictions:
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~8.0 | s | 1H | Aromatic proton, deshielded by adjacent nitrogen. |
| H-3 | ~7.3 | s | 1H | Aromatic proton. |
| Piperidine α-H | ~3.5 | t | 4H | Protons adjacent to the pyridine nitrogen, deshielded. |
| Methyl H | ~2.3 | s | 3H | Aromatic methyl group. |
| Piperidine β, γ-H | ~1.6 | m | 6H | Aliphatic protons on the piperidine ring. |
13C NMR Predictions:
| Assignment | Predicted Shift (ppm) | Rationale |
| C-2 | ~160 | Carbon attached to two nitrogens (one in ring, one exocyclic). |
| C-5 | ~145 | Aromatic carbon attached to bromine. |
| C-4 | ~135 | Aromatic carbon attached to the methyl group. |
| C-6 | ~125 | Aromatic CH. |
| C-3 | ~110 | Aromatic CH. |
| Piperidine α-C | ~50 | Aliphatic carbon adjacent to nitrogen. |
| Piperidine β-C | ~26 | Aliphatic carbon. |
| Piperidine γ-C | ~24 | Aliphatic carbon. |
| Methyl C | ~18 | Aromatic methyl carbon. |
2.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Experiments:
-
1H NMR: Acquire with a standard pulse sequence. Ensure adequate spectral width and resolution.
-
13C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons. An attached proton test (APT) or DEPT-135 experiment is crucial to differentiate between CH, CH2, and CH3 carbons.
-
-
2D Experiments:
-
COSY: Acquire a standard gradient-selected COSY (cosygpqf).
-
HSQC: Acquire a gradient-selected HSQC optimized for one-bond C-H coupling (~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC optimized for long-range couplings (typically 8-10 Hz). This is the most critical experiment for connecting fragments.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Step 1: Integrate the 1H NMR spectrum and analyze coupling patterns.
-
Step 2: Use the COSY spectrum to identify the piperidine spin system.
-
Step 3: Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Step 4: Use the HMBC spectrum to piece the structure together. Look for key correlations: from the methyl protons to C-3, C-4, and C-5; from the piperidine α-protons to C-2 and C-6; from the aromatic proton H-3 to carbons C-2, C-4, and C-5. These correlations will unambiguously establish the substitution pattern on the pyridine ring.
-
Chapter 3: Functional Group Confirmation - Fourier-Transform Infrared (FTIR) Spectroscopy
3.1. Expertise & Rationale: A Rapid and Complementary Technique
FTIR spectroscopy is a fast, non-destructive technique that provides information about the functional groups present in a molecule. While NMR and MS provide the core structure, FTIR serves as a rapid confirmation. For 5-bromo-4-methyl-2-piperidin-1-ylpyridine, FTIR is used to confirm the presence of the aromatic pyridine ring and the aliphatic C-H bonds of the piperidine and methyl groups. The absence of certain bands (e.g., N-H or O-H stretches) is also valuable confirmatory information.[11]
3.2. Predicted FTIR Data
| Wavenumber (cm-1) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine, Methyl)[12] |
| ~1600, ~1560, ~1470 | C=C and C=N Stretch | Aromatic Ring (Pyridine)[11] |
| 1450-1350 | C-H Bend | Aliphatic (Piperidine, Methyl) |
| ~1250 | C-N Stretch | Aryl-N (Pyridine-Piperidine bond) |
| < 800 | C-Br Stretch | Bromo-Aryl |
3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
-
-
Data Analysis: The software automatically performs a background subtraction. Analyze the resulting spectrum for the presence of the characteristic absorption bands listed above.
Chapter 4: The Definitive Proof - Single-Crystal X-ray Crystallography
4.1. Expertise & Rationale: The Gold Standard
While the combination of MS, NMR, and FTIR provides overwhelming evidence for a structure, single-crystal X-ray crystallography is considered the ultimate, unambiguous proof.[13][14] It provides a three-dimensional model of the molecule as it exists in the solid state, detailing exact bond lengths, bond angles, and stereochemistry. If a suitable single crystal can be grown, this technique can bypass the need for extensive interpretation of other data, though in practice, it is used as the final confirmation of a structure already proposed by spectroscopic methods.
4.2. Experimental Protocol: X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.
-
Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain well-formed, single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Use a modern X-ray diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Collect a full sphere of diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model by least-squares methods against the observed diffraction data until the calculated and observed data show the best possible agreement.
-
-
Data Analysis: The final refined structure provides a complete 3D model, confirming the connectivity, substitution pattern, and conformation of the molecule.
Conclusion: A Validated, Multi-Technique Approach
// Edges Sample -> MS [label="Determine Molecular Formula\n& Bromine Presence"]; MS -> Proposed; Sample -> NMR [label="Determine Connectivity\n& Molecular Skeleton"]; NMR -> Proposed; Sample -> FTIR [label="Confirm Functional Groups"]; FTIR -> Proposed; Proposed -> XRay [label="Grow Crystal for\nFinal Confirmation"]; XRay -> Confirmed; Proposed -> Confirmed [style=dashed, label="Sufficient Spectroscopic\nEvidence"]; } Overall workflow for structure elucidation.
References
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Al-Douh, M. H., Al-Majidi, S. M., & Al-Azzawi, A. M. (2012). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
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Bünzli-Trepp, U. (2007). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]
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ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]
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Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Faustino, H., & Andre, V. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]
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Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link]
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Booth, H., & Everett, J. R. (1980). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
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iManager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
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GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]
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El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]
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Lupine Publishers. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Available at: [Link]
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Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]
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Busca, G., & Saussey, J. (1987). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. Available at: [Link]
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Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. Available at: [Link]
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Dejaegher, B., & Vander Heyden, Y. (2009). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Available at: [Link]
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NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]
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ACS Publications. (n.d.). FTIR surface site analysis of pillared clays using pyridine probe species. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry. Wiley. Available at: [Link]
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Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available at: [Link]
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de Oliveira, K. T., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]
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ACS Publications. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. Available at: [Link]
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Nagaki, A., et al. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. Available at: [Link]
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ajeee. (n.d.). View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Available at: [Link]
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MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available at: [Link]
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Spectral Data Analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectral data. Each section includes a detailed interpretation of the predicted spectra, elucidating the structural features of the molecule. Furthermore, this guide outlines robust, self-validating experimental protocols for the acquisition of this data, ensuring reproducibility and scientific integrity. The synthesis of this compound is also briefly discussed to provide a complete contextual framework.
Introduction
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of a bromine atom offers a site for further functionalization, such as cross-coupling reactions, while the piperidinyl and methyl groups influence the compound's solubility, lipophilicity, and steric profile. Accurate structural elucidation through spectral analysis is paramount for its application in any research and development endeavor. This guide serves as a detailed reference for the spectral characteristics of this molecule.
Molecular Structure and Synthesis Overview
A plausible synthetic route to 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine involves the nucleophilic aromatic substitution of a suitable dihalopyridine with piperidine. For instance, a starting material like 2,5-dibromo-4-methylpyridine could be reacted with piperidine in the presence of a base and a suitable solvent. The regioselectivity of this reaction is a critical factor, governed by the electronic and steric environment of the pyridine ring.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual synthesis workflow for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in a standard solvent like CDCl₃ would provide distinct signals for the pyridine ring protons, the methyl group protons, and the piperidinyl protons.
Predicted Peak Assignments
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-6 (Pyridine) |
| ~6.5 | s | 1H | H-3 (Pyridine) |
| ~3.5 | t | 4H | H-2', H-6' (Piperidine, equatorial & axial) |
| ~2.2 | s | 3H | -CH₃ |
| ~1.6 | m | 6H | H-3', H-4', H-5' (Piperidine) |
Interpretation of the ¹H NMR Spectrum
The downfield chemical shifts of the pyridine protons (~8.1 and ~6.5 ppm) are characteristic of aromatic protons in a heteroaromatic system. The singlet nature of these peaks is due to the substitution pattern, which eliminates vicinal proton-proton coupling on the pyridine ring. The methyl group protons are expected to appear as a sharp singlet around 2.2 ppm. The piperidinyl protons would exhibit more complex signals. The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be a triplet around 3.5 ppm, while the remaining piperidinyl protons (H-3', H-4', and H-5') would likely appear as a multiplet around 1.6 ppm due to overlapping signals.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phasing. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted Peak Assignments
| Chemical Shift (δ) (ppm) | Assignment |
| ~158 | C-2 (Pyridine) |
| ~150 | C-6 (Pyridine) |
| ~148 | C-4 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~108 | C-3 (Pyridine) |
| ~46 | C-2', C-6' (Piperidine) |
| ~26 | C-4' (Piperidine) |
| ~25 | C-3', C-5' (Piperidine) |
| ~18 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The carbon attached to the nitrogen and the piperidinyl group (C-2) would be significantly downfield. The brominated carbon (C-5) would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect of bromine. The piperidinyl carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') being the most deshielded. The methyl carbon will be the most upfield signal.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply a Fourier transform with baseline correction. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Fragmentation Pattern
For 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine (Molecular Formula: C₁₁H₁₅BrN₂), the key feature in the mass spectrum will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Interpretation |
| 254 | 256 | Molecular ion [M]⁺ |
| 239 | 241 | [M - CH₃]⁺ |
| 175 | 175 | [M - Br]⁺ |
| 170 | 172 | [M - C₅H₁₀N]⁺ (Loss of piperidine) |
Interpretation of the Mass Spectrum
The molecular ion peak should appear as a doublet with equal intensity at m/z 254 and 256. Common fragmentation pathways would include the loss of the methyl group, the bromine atom, and the piperidinyl substituent. The presence of these fragments helps to confirm the different structural components of the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source. ESI is a softer ionization technique suitable for polar molecules and will likely show a prominent protonated molecule [M+H]⁺ at m/z 255 and 257.
-
Parameters (for ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Appropriate flow for stable spray.
-
Drying Gas (N₂): Set to a temperature and flow rate to desolvate the ions effectively.
-
-
Data Acquisition: Scan over a mass range of m/z 50-500.
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₃, Piperidine) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring (Pyridine) |
| 1450-1350 | C-H bend | Aliphatic (-CH₃, Piperidine) |
| 1300-1000 | C-N stretch | Aryl-N, Aliphatic-N |
| ~600 | C-Br stretch | Bromo-aromatic |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum will show characteristic peaks for the aromatic pyridine ring, including C-H and ring stretching vibrations. The aliphatic C-H stretching from the methyl and piperidinyl groups will be prominent in the 2850-2950 cm⁻¹ region. The C-N stretching vibrations will also be present. A key, though potentially weak, absorption in the lower frequency region (~600 cm⁻¹) would correspond to the C-Br stretch.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[1]
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2][3]
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a blank KBr pellet or a clean salt plate.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data provides a robust spectral signature for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This guide serves as a valuable resource for the identification and characterization of this compound, and the detailed experimental protocols offer a framework for obtaining high-quality, reproducible data in a laboratory setting. The combination of these spectral techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research or development pipeline.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Foreword: Unveiling the Potential of a Novel Pyridine Derivative
To the dedicated researchers, scientists, and drug development professionals who are the driving force behind therapeutic innovation, this document serves as an in-depth technical guide into the prospective biological landscape of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in a multitude of biologically active compounds. This guide, therefore, adopts a predictive and exploratory approach, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR). We will dissect the molecule's constituent parts, extrapolate potential therapeutic activities from well-documented analogous structures, and provide robust, actionable experimental protocols to empirically validate these hypotheses. Our objective is to furnish you with a comprehensive, scientifically rigorous framework to unlock the therapeutic potential of this promising chemical entity.
Molecular Architecture and Physicochemical Properties
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative characterized by a central pyridine ring functionalized with a bromine atom at the 5-position, a methyl group at the 4-position, and a piperidinyl moiety at the 2-position.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| CAS Number | Not broadly available |
The unique arrangement of these functional groups imparts specific electronic and steric properties that are hypothesized to govern its biological activity. The electron-withdrawing bromine atom can influence the pKa of the pyridine nitrogen and participate in halogen bonding. The lipophilic piperidine ring significantly increases the molecule's hydrophobicity, potentially enhancing its ability to cross cellular membranes. The methyl group can modulate steric interactions with target proteins and influence metabolic stability.
Postulated Biological Activities and Mechanistic Rationale
Based on the extensive literature on substituted pyridine and piperidine derivatives, we can postulate several promising avenues for the biological activity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. Pyridine-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antiviral, and anticonvulsant activities[1]. The piperidine moiety is also a common feature in many pharmaceuticals, contributing to receptor binding and pharmacokinetic properties[2].
Potential Antimicrobial and Antifungal Activity
The 2-aminopyridine scaffold, of which our target molecule is a derivative, is a well-established pharmacophore in the development of antimicrobial agents. Studies on various 2-aminopyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi[3][4].
-
Hypothesized Mechanism of Action: The precise mechanism is likely multifactorial. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in bacterial or fungal enzymes. The lipophilic nature of the piperidinyl group may facilitate penetration of the microbial cell wall. The bromine atom could enhance binding affinity through halogen bonding or by modulating the electronic properties of the aromatic system.
Potential as a Kinase Inhibitor
Substituted aminopyridines are a cornerstone of many small-molecule kinase inhibitors used in oncology and immunology[5]. The pyridine ring can mimic the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.
-
Hypothesized Mechanism of Action: 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine could potentially function as a hinge-binding moiety, with the pyridine nitrogen forming critical hydrogen bonds with the kinase hinge region. The piperidine and methyl-bromo-substituted phenyl ring would then project into the hydrophobic pocket, with the specific substitution pattern dictating the selectivity for different kinases. For instance, derivatives of 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, making it a target for cancer therapy[6].
Potential Neurological and Anticonvulsant Activity
A number of 2-substituted pyridine derivatives have been evaluated for their effects on the central nervous system, with some exhibiting significant anticonvulsant properties[7][8][9].
-
Hypothesized Mechanism of Action: The potential anticonvulsant activity could stem from modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission. The overall lipophilicity of the molecule would be crucial for its ability to cross the blood-brain barrier and engage with CNS targets.
Experimental Validation: Protocols and Workflows
To empirically test the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.
Workflow for Assessing Biological Activity
Caption: Tiered screening workflow for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Detailed Experimental Protocols
-
Preparation of Stock Solution: Dissolve 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Utilize a panel of clinically relevant strains, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans, Aspergillus niger (fungal).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbes in media) and negative (media only) controls.
-
Incubate the plates at the optimal growth temperature for each organism for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Kinase Panel Selection: Screen the compound against a broad panel of recombinant human kinases representing different families of the kinome.
-
Assay Principle: Utilize a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Assay Procedure:
-
Add the kinase, substrate, and ATP to the wells of a microtiter plate.
-
Add 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine at a fixed concentration (e.g., 10 µM).
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. For hits, perform a dose-response curve to determine the IC50 value.
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine intraperitoneally (i.p.) at various doses. Include a vehicle control group.
-
MES Induction: At the time of peak compound effect (determined from pharmacokinetic studies), induce seizures by delivering a brief electrical stimulus through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Structure-Activity Relationship (SAR) Insights and Future Directions
The exploration of SAR for this scaffold is a critical next step. Systematic modification of the three key positions—the bromine atom, the methyl group, and the piperidine ring—will provide invaluable data on how these functionalities contribute to potency and selectivity.
Caption: Potential avenues for SAR exploration of the core scaffold.
Conclusion
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine represents a molecule of significant, albeit underexplored, therapeutic potential. Its structural similarity to known bioactive agents strongly suggests a rich pharmacology waiting to be uncovered. By leveraging the predictive power of SAR and employing the rigorous experimental protocols detailed in this guide, the scientific community is well-equipped to systematically evaluate its potential as an antimicrobial, a kinase inhibitor, or a neurologically active agent. The path forward lies in empirical validation, and it is our hope that this guide will serve as a valuable roadmap for that journey.
References
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). Journal of Pharmacy Research. [Link][3]
-
Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. (2013). Journal of Medicinal Chemistry. [Link][10]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives. (Date not available). PubMed. [Link][7]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link][4]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (Date not available). ResearchGate. [Link][8]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link][2]
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (Date not available). ResearchGate. [Link][9]
-
Newer Biologically Active Pyridines: A Potential Review. (2011). Research Journal of Pharmacy and Technology. [Link][1]
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5-Bromo-4-methyl-2-(1-piperidinyl)pyridine material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety and Handling of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
This document provides a comprehensive safety and handling guide for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, tailored for researchers, scientists, and professionals in drug development. In the absence of a complete, formally published Material Safety Data Sheet (MSDS) for this specific compound, this guide employs a proactive hazard assessment based on its chemical structure, data from analogous compounds, and established principles of laboratory safety. The protocols herein are designed to be self-validating, emphasizing the causal relationship between the chemical's properties and the required safety measures.
Compound Identification and Physicochemical Profile
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative. A precise understanding of its identity is the foundation of a robust safety assessment. Key identifiers and properties are summarized below.
| Identifier | Value |
| Compound Name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine |
| CAS Number | 1219960-78-7 (Note: Data for this CAS is limited)[1] |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
Due to the limited availability of public data, experimental physicochemical properties such as melting point, boiling point, and solubility have not been definitively characterized. Researchers should proceed with the assumption that the compound is a solid at room temperature, a common characteristic for molecules of this size and structure.
Caption: Chemical structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Proactive Hazard Assessment and Predicted Classification
A proactive hazard assessment is essential for novel or under-documented compounds. By analyzing the structural motifs of the molecule, we can predict its likely toxicological and hazardous properties based on well-characterized analogous compounds.
Caption: Workflow for predicting hazards based on structural analysis.
Based on this analysis, the following GHS classification is predicted. This should be treated as a preliminary classification until empirical data becomes available.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[3] |
Safe Handling, Storage, and Engineering Controls
The causality for these protocols stems directly from the predicted hazards: the potential for irritation and toxicity necessitates the prevention of physical contact and inhalation.
Engineering Controls
The primary engineering control must be a certified chemical fume hood. All manipulations of the solid compound or its solutions, including weighing, transferring, and dissolution, must be performed within the fume hood to prevent inhalation of dust or aerosols.[4] The work area should be equipped with an emergency eyewash station and a safety shower.
Personal Protective Equipment (PPE)
A risk-based approach to PPE is critical. The following table outlines the minimum requirements.
| Task | Gloves | Eye Protection | Lab Coat/Apron |
| Handling Solid (Weighing, Transfer) | Nitrile gloves (double-gloving recommended) | Tightly fitting safety goggles[4] | Standard lab coat |
| Preparing Solutions | Nitrile gloves | Tightly fitting safety goggles and face shield | Chemical-resistant apron over lab coat |
| General Laboratory Use | Nitrile gloves | Safety glasses with side-shields | Standard lab coat |
Justification:
-
Nitrile Gloves: Provide adequate protection against incidental contact with brominated organic compounds.
-
Safety Goggles: Essential to protect against dust particles and splashes, mitigating the predicted serious eye irritation hazard.[4]
-
Fume Hood Usage: Directly addresses the "May cause respiratory irritation" hazard by containing any airborne particles.[3]
Conditions for Safe Storage
Store the compound in a tightly closed, clearly labeled container. The storage location should be a dry, cool, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures and First-Aid Measures
Rapid and correct response to an exposure is critical. The following protocols are based on standard practices for chemicals with similar predicted hazards.
Caption: Decision tree for emergency first-aid response.
Accidental Release and Disposal Considerations
Accidental Release Measures
Should a spill occur, follow this validated protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Use non-sparking tools.[4]
-
Clean: Wipe down the spill area with a suitable solvent, followed by soap and water.
-
Decontaminate: All contaminated clothing and cleaning materials should be placed in a sealed bag for proper disposal.
Disposal Methods
The material should be disposed of by a licensed chemical destruction plant or by other approved methods in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1]
Toxicological and Ecological Information
As of the date of this guide, specific toxicological and ecological data for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is largely unavailable in public databases.[1][5] The toxicological predictions in Section 2 are based on structural analogy. No data is available regarding persistence, degradability, bioaccumulative potential, or mobility in soil.[1] Therefore, discharge into the environment must be strictly avoided.[4]
References
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An In-depth Technical Guide to 5-bromo-4-methyl-2-piperidin-1-ylpyridine: Synthesis, Characterization, and Therapeutic Potential in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel substituted pyridine compound, 5-bromo-4-methyl-2-piperidin-1-ylpyridine. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—a brominated pyridine core and a piperidine substituent—are prevalent in a wide array of pharmacologically active agents. This document, therefore, leverages established principles of medicinal chemistry and data from closely related analogues to present a predictive but scientifically grounded framework for its investigation. We will explore a plausible synthetic route, detail essential characterization techniques, and discuss potential biological activities and screening strategies based on the known properties of the 2-aminopyridine and piperidine pharmacophores. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar classes of compounds in drug development programs.
Introduction: The Rationale for Investigating Substituted Pyridines
The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The 2-aminopyridine scaffold, in particular, is a "privileged structure" known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] The incorporation of a piperidine moiety is also a common strategy in drug design, often enhancing solubility, metabolic stability, and receptor binding affinity.[3] The combination of these features in 5-bromo-4-methyl-2-piperidin-1-ylpyridine, along with the strategic placement of a bromine atom and a methyl group which can modulate electronic properties and provide a handle for further functionalization, makes it a compelling candidate for investigation in drug discovery.
Proposed Synthesis and Mechanistic Insights
The synthesis of 5-bromo-4-methyl-2-piperidin-1-ylpyridine can be approached through several established methods for C-N bond formation on a pyridine ring. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor.
Synthetic Workflow
The proposed synthetic pathway begins with a commercially available starting material, 2-amino-5-bromo-4-methylpyridine.
Caption: Proposed two-step synthesis of 5-bromo-4-methyl-2-piperidin-1-ylpyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dibromo-4-methylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a 48% aqueous hydrobromic acid solution. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Work-up: Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-bromo-4-methyl-2-piperidin-1-ylpyridine
-
Reaction Setup: To a pressure vessel, add 2,5-dibromo-4-methylpyridine (1.0 eq), piperidine (1.5 eq), a palladium catalyst (e.g., Pd(dba)2, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 2.0 eq) in an anhydrous solvent such as toluene.
-
Reaction: Seal the vessel and heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.
Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| 1H NMR | Aromatic protons on the pyridine ring, distinct signals for the methyl group, and characteristic multiplets for the piperidine ring protons. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule, including the substituted pyridine and piperidine rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C11H15BrN2 (255.15 g/mol ). The isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-N bonds. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Potential Therapeutic Applications and Biological Screening
The structural features of 5-bromo-4-methyl-2-piperidin-1-ylpyridine suggest several potential therapeutic applications. The 2-aminopyridine core is a known pharmacophore with a wide range of activities.
Antimicrobial Activity
Substituted pyridines are known to possess antibacterial and antifungal properties.[4][5]
Screening Workflow:
Caption: Workflow for antimicrobial activity screening.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity
Many 2-aminopyridine derivatives exhibit anti-inflammatory properties.[1][2]
Potential Targets and Assays:
| Potential Target | In Vitro Assay |
| Cyclooxygenase (COX-1/COX-2) | Enzyme inhibition assay |
| Lipopolysaccharide (LPS)-induced cytokine release | ELISA for TNF-α, IL-6 in macrophages |
| Nuclear Factor-kappa B (NF-κB) activation | Reporter gene assay |
Anticancer Activity
The pyridine scaffold is present in several anticancer drugs.
Screening Strategy:
-
Initial Screening: Evaluate the compound's cytotoxicity against a panel of cancer cell lines (e.g., NCI-60) using an MTT or similar cell viability assay.
-
Further Investigation: For active compounds, conduct dose-response studies, cell cycle analysis, and apoptosis assays to elucidate the mechanism of action.
Conclusion and Future Directions
5-bromo-4-methyl-2-piperidin-1-ylpyridine represents a novel chemical entity with significant potential for drug discovery. Based on the well-established pharmacological importance of its constituent chemical motifs, this compound warrants further investigation. The synthetic and screening strategies outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. Future work should focus on the execution of the proposed synthesis, followed by a comprehensive screening cascade to identify and validate its therapeutic potential. Structure-activity relationship (SAR) studies, initiated by modifying the substituents on the pyridine and piperidine rings, will be crucial for optimizing lead compounds and advancing them through the drug development pipeline.
References
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- ResearchGate. (2017). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
- Worldwide Journals. (2024).
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- Google Patents. (2012).
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- BLDpharm. 1219964-45-0|5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine.
- ChemicalBook. 5-BroMo-2-Methyl-4-(piperidin-1-yl)pyridine | 103971-18-2.
- Smolecule. 5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine 1-oxide.
- PubMed Central (PMC).
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- ResearchGate. (2024). (PDF)
- National Center for Biotechnology Information (NCBI). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC.
- Alchem Pharmtech. CAS N/A | 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine.
- BLDpharm. 103971-18-2|5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine.
- Worldwidejournals.com. Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben.
- ACS Publications. The synthesis and biological activity of substituted 2,6-diaminopyridines | Journal of Medicinal Chemistry.
- PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
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Discovery and history of substituted 2-aminopyridines
An In-Depth Technical Guide to the Discovery and History of Substituted 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Hero of Medicinal Chemistry
The 2-aminopyridine scaffold is a simple, low-molecular-weight, and functionally versatile moiety that has become a cornerstone in the synthesis of a diverse array of biologically active molecules.[1][2][3] Its unique structural and electronic properties make it a privileged pharmacophore in drug discovery, appearing in numerous approved drugs and clinical candidates.[3][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for substituted 2-aminopyridines, offering insights into the causality behind experimental choices and providing practical protocols for their preparation. The journey of 2-aminopyridine from a laboratory curiosity to a key building block in modern pharmaceuticals is a testament to the ingenuity of organic chemists and the ever-evolving landscape of synthetic chemistry.
The Dawn of an Era: The Chichibabin Reaction
The story of substituted 2-aminopyridines begins with the seminal discovery of the Chichibabin reaction by the Russian chemist Aleksei Chichibabin in 1914.[5][6][7] This reaction provided the first direct method for the amination of the pyridine ring, a transformation that was previously challenging to achieve.[4][5]
The Core Principle: Nucleophilic Aromatic Substitution of Hydrogen
The Chichibabin reaction is a nucleophilic aromatic substitution of a hydrogen atom (SNH) on the pyridine ring.[6] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by strong nucleophiles. In the Chichibabin reaction, the powerful nucleophile is the amide anion (NH₂⁻), typically generated from sodium amide (NaNH₂) or potassium amide (KNH₂).[5][8]
Reaction Mechanism and Key Steps
The mechanism of the Chichibabin reaction is an addition-elimination process that proceeds through a Meisenheimer-like intermediate.[6]
-
Nucleophilic Attack: The amide anion attacks the electron-deficient C2 carbon of the pyridine ring, forming a negatively charged σ-complex (a dihydropyridine intermediate).[5]
-
Aromatization via Hydride Elimination: The unstable intermediate rearomatizes by eliminating a hydride ion (H⁻). This is the rate-determining step of the reaction. The eliminated hydride then reacts with an acidic proton source, such as ammonia or the product itself, to generate hydrogen gas.[6]
-
Protonation: The resulting sodium salt of the 2-aminopyridine is then protonated during aqueous workup to yield the final product.[6]
Caption: General workflow for Buchwald-Hartwig amination.
Ruthenium-Catalyzed Amination via π-Coordination
A more recent and innovative approach involves the use of ruthenium catalysts to enable the amination of aminopyridines themselves. [9][10]This method proceeds through the formation of a transient η⁶-pyridine complex, which activates the pyridine ring towards nucleophilic attack. [9][10]This strategy allows for the direct substitution of the pyridyl C-N bond, offering a distinct synthetic route. [9]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly substituted 2-aminopyridines in a single step. [11][12]These reactions combine three or more starting materials in a one-pot process, leading to high atom economy and reduced waste generation. [11]A common MCR for 2-aminopyridine synthesis involves the reaction of an enaminone, malononitrile, and a primary amine. [11]
Synthesis from Pyridine N-Oxides
Pyridine N-oxides serve as versatile starting materials for the synthesis of substituted 2-aminopyridines under mild conditions. [13][14]These methods often involve a Reissert-Henze-type reaction and can provide access to 2-aminopyridines that are difficult to synthesize by other means. [14]
Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages | Substrate Scope |
| Chichibabin Reaction | - Direct amination of the C-H bond- Inexpensive reagents | - Harsh reaction conditions (high temp., strong base)- Limited functional group tolerance- Potential for regioisomer formation | Primarily for unactivated pyridines |
| Palladium-Catalyzed Cross-Coupling | - Mild reaction conditions- Excellent functional group tolerance- High yields and regioselectivity | - Cost of palladium catalysts and ligands- Requires pre-functionalized 2-halopyridines | Broad, including a wide range of amines and substituted pyridines |
| Multicomponent Reactions | - High atom economy and efficiency- One-pot synthesis- Access to highly substituted products | - Substrate scope can be limited- Optimization of reaction conditions may be required | Dependent on the specific MCR, but can be quite broad |
| From Pyridine N-Oxides | - Mild reaction conditions- Good regioselectivity | - Requires preparation of the pyridine N-oxide precursor | A variety of substituted pyridine N-oxides |
The Role of 2-Aminopyridines in Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. [1][3]This has led to its incorporation into a wide range of therapeutic agents.
Key Therapeutic Areas
-
Oncology: The 2-aminopyridine core is present in several kinase inhibitors, such as Crizotinib and Lorlatinib, used in the treatment of non-small cell lung cancer. [1][15]* Anti-inflammatory: Piroxicam and Tenoxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that feature a 2-aminopyridine-derived scaffold. [16]* Antihistamines: Tripelennamine and Mepyramine are first-generation antihistamines containing the 2-aminopyridine structure. [3][16]* Central Nervous System (CNS) Disorders: The 2-aminopyridine derivative Dalfampridine is used to improve walking in patients with multiple sclerosis. [3]
Caption: The 2-aminopyridine scaffold as a key building block.
Conclusion
The journey of substituted 2-aminopyridines from their discovery through the classic Chichibabin reaction to their synthesis via modern catalytic methods highlights the remarkable progress in organic chemistry. The versatility and biological significance of this simple heterocyclic core ensure its continued importance in the fields of medicinal chemistry and drug discovery. The ongoing development of novel, efficient, and sustainable synthetic methods will undoubtedly lead to the discovery of new 2-aminopyridine-based therapeutics for years to come.
References
- Grokipedia. Chichibabin reaction.
- Slideshare. Chichibabin Reaction.
- Organic Chemistry Portal.
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- PubMed. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants.
- Organic Letters.
- Wikipedia. Chichibabin reaction.
- Journal of the American Chemical Society.
- PubMed.
- Google P
- PMC.
- Semantic Scholar. Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review).
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PubMed.
- PMC. A mild, catalyst-free synthesis of 2-aminopyridines.
- Morressier. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
- ResearchGate. Four-component synthesis of 2-aminopyridines.
- ChemistryViews.
- Chem Asian J. Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones.
- Scientific Update.
- Journal of Medicinal Chemistry. 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity.
- ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
- sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
- Wikipedia. 2-Aminopyridine.
- PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ChemicalBook. 2-Aminopyridine.
- Benchchem. A Historical Perspective on the Synthesis of Substituted Aminonitropyridines: A Technical Guide.
- PMC.
- Google Patents. Synthesis method of 2-amino pyridine compounds.
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- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 16. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The described methodology is centered around the highly efficient and versatile Buchwald-Hartwig amination. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation for researchers, scientists, and drug development professionals.
Introduction: Strategic Value of Functionalized Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of molecular design. 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a particularly valuable intermediate due to its orthogonal handles for diversification. The bromine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 2-piperidinyl moiety modulates solubility and can engage in crucial interactions with biological targets.
The synthesis of such heteroaryl amines has been historically challenging. However, the advent of the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild, general, and high-yielding pathway.[1][2] This protocol leverages this powerful transformation for a reliable synthesis of the target compound.
Reaction Scheme and Mechanism
The synthesis is achieved through a selective palladium-catalyzed cross-coupling of 2,5-dibromo-4-methylpyridine with piperidine. The reaction demonstrates excellent regioselectivity, with the amination occurring preferentially at the more activated 2-position of the pyridine ring.
Overall Transformation:
Mechanistic Rationale: Nucleophilic aromatic substitution on pyridine rings is significantly more facile at the 2- and 4-positions. This is because the anionic charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization.[3] The Buchwald-Hartwig reaction proceeds via a catalytic cycle, as detailed below.
Caption: A simplified representation of the key steps in the palladium-catalyzed C-N bond formation.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Example Supplier | CAS Number | Key Role |
| 2,5-Dibromo-4-methylpyridine | ≥97% | Sigma-Aldrich | 3430-26-0 | Aryl Halide |
| Piperidine | ≥99% | Sigma-Aldrich | 110-89-4 | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Sigma-Aldrich | 51364-51-3 | Pd(0) Precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Sigma-Aldrich | 564483-18-7 | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | 865-48-5 | Base |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Extraction Solvent |
| Saturated aq. NaHCO₃ | Reagent grade | - | - | Aqueous Wash |
| Brine (Saturated aq. NaCl) | Reagent grade | - | - | Aqueous Wash |
| Anhydrous MgSO₄ | Reagent grade | Sigma-Aldrich | 7487-88-9 | Drying Agent |
| Silica Gel | 230-400 mesh | - | - | Chromatography |
3.2. Step-by-Step Synthesis Procedure
Critical Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques and anhydrous solvents.[4]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-4-methylpyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), and XPhos (0.03 eq, 3.0 mol%).
-
Expertise Note: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial. It promotes the rate-limiting oxidative addition and reductive elimination steps and prevents catalyst decomposition.[1]
-
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent and Reagent Addition: Add anhydrous toluene (to make a ~0.2 M solution based on the aryl halide) via a dry syringe. Stir the resulting purple/brown suspension for 5 minutes.
-
Add piperidine (1.2 eq) to the mixture dropwise via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-18 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a TLC sample, withdraw a small aliquot via syringe, quench it in a vial containing ethyl acetate and a small amount of water, and spot the organic layer on a silica plate (eluent: e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the 2,5-dibromo-4-methylpyridine spot.
3.3. Workup and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding water. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Trustworthiness Note: The aqueous washes are critical for removing the inorganic base (NaOtBu) and salts, which is essential for clean chromatography and product stability.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution from 100% hexanes to 10% ethyl acetate in hexanes is typically effective at isolating the product.
-
Final Product: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine as a solid or viscous oil.
Synthesis Workflow Visualization
Caption: A visual flowchart of the entire synthesis protocol from setup to final analysis.
Safety, Handling, and Troubleshooting
-
Safety: Always wear appropriate PPE (lab coat, safety glasses, gloves). Conduct all operations in a certified chemical fume hood. Toluene and ethyl acetate are flammable. Piperidine is toxic and corrosive. Sodium tert-butoxide is a strong, corrosive base. Palladium reagents should be handled with care.
-
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst (air/moisture exposure). | Ensure rigorous inert atmosphere and use of anhydrous solvents/reagents. Use fresh catalyst and ligand. |
| Insufficient temperature or time. | Verify oil bath temperature and extend reaction time, monitoring by TLC. | |
| Side Product Formation | Hydrodehalogenation of starting material. | Ensure the system is strictly anaerobic. |
| Reaction at the 5-position bromine. | This is electronically disfavored but could occur at very high temperatures or with different catalysts. Confirm product structure by 2D NMR if necessary. | |
| Difficult Purification | Co-elution of product with impurities. | Adjust the polarity of the chromatography eluent system (e.g., using toluene/hexanes or adding a small % of triethylamine). |
References
-
Title: Nucleophilic Aromatic Substitution on Pyridines Source: Chemistry LibreTexts URL: [Link] (Specific page on pyridine reactivity)
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
Sources
The Strategic Utility of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in Pharmaceutical Synthesis: An Application Guide
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous natural products and blockbuster drugs. 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a highly functionalized pyridine building block that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical molecules. Its strategic arrangement of a reactive bromine atom, a piperidinyl moiety, and a methyl group on the pyridine core offers medicinal chemists a versatile scaffold for constructing sophisticated molecular architectures, particularly in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine as a pharmaceutical intermediate. We will delve into its synthesis, purification, and characterization, and elucidate its application in the synthesis of high-value active pharmaceutical ingredients (APIs). The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced heterocyclic intermediates.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step syntheses. Below is a summary of the key data for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₅BrN₂ | - |
| Molecular Weight | 255.15 g/mol | - |
| CAS Number | 103971-18-2 | [1] |
| Appearance | Expected to be a solid at room temperature | Based on analogous compounds |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | General property of similar structures |
Synthetic Pathways and Methodologies
The synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine can be approached as a multi-step process, typically starting from a readily available pyridine derivative. The overall synthetic strategy involves the sequential introduction of the required functional groups onto the pyridine ring. A logical and commonly employed pathway is outlined below.
Caption: A representative synthetic workflow for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate I)
The initial step involves the regioselective bromination of 2-amino-4-methylpyridine. The amino group at the 2-position and the methyl group at the 4-position direct the electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-neck round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq.) in DMF.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of NBS (1.0 eq.) in DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold acetonitrile to remove impurities.
-
Dry the resulting pale yellow crystalline solid under vacuum to yield 2-amino-5-bromo-4-methylpyridine.[2]
Expected Yield: ~80%[2]
Protocol 2: Synthesis of 2,5-Dibromo-4-methylpyridine (Intermediate II)
The transformation of the amino group in 2-amino-5-bromo-4-methylpyridine to a bromine atom can be achieved via a Sandmeyer reaction. This classic transformation involves diazotization of the amino group followed by displacement with a bromide salt in the presence of a copper(I) catalyst.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 2-amino-5-bromo-4-methylpyridine (1.0 eq.) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuBr (1.2 eq.) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford 2,5-dibromo-4-methylpyridine.
Protocol 3: Synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine (Final Product)
The final step involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[3] This reaction couples 2,5-dibromo-4-methylpyridine with piperidine. The higher reactivity of the bromine atom at the 2-position of the pyridine ring allows for selective substitution.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
2,5-Dibromo-4-methylpyridine (1.0 eq.)
-
Piperidine (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by 2,5-dibromo-4-methylpyridine and piperidine via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
This protocol is a representative method based on established Buchwald-Hartwig amination procedures for similar 2-halopyridines.[4]
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is critical for its use in subsequent pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for this class of compounds.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is a good starting point.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
-
Purity Specification: ≥98% (by area percentage) is a common requirement for advanced intermediates.
Spectroscopic Analysis
While specific experimental spectra for this exact compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[5]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR (Carbon NMR): The spectrum should show the expected number of carbon signals corresponding to the pyridine ring, the methyl group, and the piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 256.05, corresponding to the protonated molecule, along with the characteristic isotopic pattern for a monobrominated compound.
Application in Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a valuable intermediate, particularly in the synthesis of kinase inhibitors. The bromine atom at the 5-position serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. This allows for the introduction of various aryl or heteroaryl groups, which are often crucial for binding to the target kinase.
A prominent example of its application is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathway.[6][7] The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]
Example Application: Precursor to GSK2126458 (Omipalisib)
While the exact synthetic route to the marketed drug is proprietary, published research on the discovery of GSK2126458, a potent PI3K/mTOR inhibitor, reveals the importance of a structurally related core.[6][8] The 5-bromo-4-methyl-2-aminopyridine scaffold is a key component that is further elaborated. The 5-bromo position is used to install a larger quinolinyl-pyridazinyl moiety via a Suzuki coupling reaction. The 2-amino group (in this case, the piperidinyl nitrogen) is crucial for the overall structure and binding to the kinase.
Caption: Role of the intermediate in API synthesis.
Safety, Handling, and Storage
As a brominated heterocyclic compound, 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.
-
Work should be conducted in a well-ventilated fume hood.[9]
Handling:
-
Avoid inhalation of dust or vapors.[9]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[10]
-
Handle as a potentially toxic and irritant compound.
-
Keep away from strong oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Protect from light and moisture.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine stands out as a strategically designed pharmaceutical intermediate with significant potential in the synthesis of complex, high-value molecules. Its well-defined reactivity, particularly the utility of the bromine atom for cross-coupling reactions, makes it a valuable tool for medicinal chemists, especially in the development of targeted therapies like kinase inhibitors. The synthetic protocols and analytical guidelines presented in this document provide a solid foundation for researchers to produce and utilize this versatile building block with confidence and safety, thereby accelerating the drug discovery and development process.
References
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
-
AOBChem USA. (n.d.). 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]
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New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4305–4308. [Link]
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.). Piperidine compounds and their preparation and use.
- Google Patents. (n.d.). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). Bromine. Retrieved from [Link]
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Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569–1574. [Link]
-
Dong, G., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(12), 5857–5863. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine. Retrieved from [Link]
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Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed. [Link]
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- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine Derivatives
Introduction: The Strategic Importance of 2-Amino-4-methylpyridine Scaffolds
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a robust and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction has become particularly indispensable in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent and critical task.[2] Among the vast array of valuable building blocks, 2-amino-4-methylpyridine derivatives are key structural motifs found in a multitude of biologically active compounds, from kinase inhibitors to agents targeting the central nervous system. The efficient synthesis of these scaffolds is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings and practical considerations necessary for successful execution and optimization of this pivotal transformation.
Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The judicious selection of the phosphine ligand, base, and solvent is critical for high reaction efficiency and yield, as each component plays a crucial role in modulating the reactivity of the palladium center.[3]
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-bromo-4-methylpyridine substrate to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to generate a palladium-amido intermediate.
-
Reductive Elimination: The desired N-substituted-4-methylpyridin-2-amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: A Comparative Overview of Reaction Conditions
The successful amination of 2-bromo-4-methylpyridine derivatives is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridine analogs with a variety of amines. This data provides a strong predictive framework for reaction optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (est.) | [4] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [5] |
| 3 | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | - | 98 | [1] |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | - | 93 | [1] |
| 5 | n-Propylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | - | 70 | [1] |
| 6 | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] | |
| 7 | N-methyl(phenyl)methanamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | - | 90.7 | [6] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine
This protocol provides a general procedure for the palladium-catalyzed amination of 2-bromo-4-methylpyridine with a primary or secondary amine.
Materials:
-
2-Bromo-4-methylpyridine
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, dppp)
-
Base (e.g., NaOtBu, Cs₂CO₃, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-Bromo-4-methylpyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylpyridin-2-amine.[3]
Protocol for Amination with Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[1]
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the volatile amine (either as a neat liquid or a solution).
-
For gaseous amines, this can be done by bubbling the gas through the solution or by adding a solution of the amine.
-
Seal the tube tightly.
-
Heat the reaction mixture to 80-100 °C with stirring for the required time (typically monitored for completion).
-
After cooling to room temperature, carefully open the sealed tube.
-
Work-up and purification are performed as described in the general protocol.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Field-Proven Insights: Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine hinges on a rational selection of reagents and conditions. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst present unique challenges.
Choice of Catalyst and Ligand:
The ligand plays a pivotal role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl halides like 2-bromo-4-methylpyridine, bulky, electron-rich phosphine ligands are generally preferred.
-
Bulky Biarylphosphine Ligands (e.g., RuPhos, XPhos): These ligands have proven to be highly effective for the amination of a wide range of aryl and heteroaryl halides. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition. The electron-rich nature of these ligands also facilitates the reductive elimination step.
-
Bidentate Ligands (e.g., BINAP, dppp): These ligands can also be effective, particularly for the coupling of volatile amines.[1] They are believed to prevent the formation of inactive palladium dimers and can lead to higher reaction rates and yields in certain cases.[1]
Choice of Base:
The base is responsible for deprotonating the amine, forming the key palladium-amido intermediate. The choice of base must be carefully considered to ensure efficient deprotonation without causing unwanted side reactions.
-
Strong, Non-nucleophilic Bases (e.g., NaOtBu, LiHMDS): These are the most commonly used bases in Buchwald-Hartwig aminations and are generally effective for a wide range of amines.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases can be advantageous when working with substrates that are sensitive to strong bases. However, they may require higher reaction temperatures or longer reaction times to achieve complete conversion.
Choice of Solvent:
The solvent must be anhydrous and capable of dissolving all reaction components.
-
Aprotic, Non-polar to Moderately Polar Solvents (e.g., Toluene, Dioxane, THF): These are the most common solvents for Buchwald-Hartwig aminations. Toluene and dioxane are often preferred for higher-boiling reactions, while THF can be suitable for reactions at lower temperatures.
Troubleshooting and Self-Validation
Even with optimized conditions, challenges can arise in the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine derivatives. A systematic approach to troubleshooting is essential for achieving consistent and reliable results.
Common Problems and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[6] Using a higher catalyst loading or a more robust ligand can sometimes overcome this issue. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere, as oxygen can also deactivate the catalyst.
-
Inefficient Oxidative Addition: If the reaction is sluggish, consider switching to a more electron-rich and bulky ligand to promote this key step.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The formation of 4-methylpyridine as a byproduct can occur, particularly with primary amines. This can sometimes be suppressed by using a different ligand or base.
-
Homocoupling: Dimerization of the amine or aryl halide can occasionally be observed. Optimizing the reaction temperature and catalyst loading can help to minimize these side reactions.
-
-
Inconsistent Results:
-
Reagent Purity: Ensure the purity of all reagents, especially the 2-bromo-4-methylpyridine and the amine. Trace impurities can poison the catalyst.
-
Inert Atmosphere: Inconsistent maintenance of an inert atmosphere can lead to variable levels of catalyst deactivation.
-
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 2-amino-4-methylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently access these valuable compounds. The protocols and insights provided in this document serve as a comprehensive guide for the successful implementation and optimization of this important transformation in both academic and industrial settings.
References
- BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research.
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- BenchChem. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines.
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
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- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Ensuring the structural integrity, purity, and identity of such compounds is a critical prerequisite for their application in drug discovery and development. This guide outlines an integrated analytical workflow, leveraging spectroscopic and chromatographic techniques to establish a complete quality profile. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, explaining the scientific rationale behind key procedural steps.
Introduction and Analytical Strategy
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a heterocyclic compound whose utility as a synthetic intermediate or potential active pharmaceutical ingredient (API) necessitates rigorous analytical characterization. A multi-faceted analytical approach is not merely recommended but essential for unambiguous structural confirmation, purity assessment, and impurity profiling.[1] A failure to fully characterize such a molecule can compromise research outcomes, regulatory submissions, and patient safety.
The strategy described herein is designed as a self-validating system, where orthogonal techniques provide complementary data, culminating in a high-confidence characterization package. The workflow logically progresses from initial structural confirmation to quantitative purity analysis.
Figure 1: High-level workflow for the analytical characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Structural Elucidation and Identification
The primary objective is to unequivocally confirm the covalent structure of the molecule. NMR spectroscopy serves as the cornerstone for this phase, with MS providing definitive molecular weight data and IR spectroscopy confirming functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for a complete assignment.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[1]
-
Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems of the pyridine and piperidinyl rings.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR Spectrometer.[1]
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
(Optional but Recommended) Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
Expected Spectral Features:
-
¹H NMR: Expect signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and multiplets for the piperidinyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine, methyl, and piperidinyl substituents.
-
¹³C NMR: Expect distinct signals for each of the 11 unique carbon atoms in the molecule. The carbon attached to the bromine will show a characteristic shift. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of the piperidinyl carbons.[2]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns and isotopic distribution, further structural confirmation.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI), typically coupled with LC-MS, is preferred for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation and yielding a clear molecular ion peak ([M+H]⁺).[1] Electron Ionization (EI), used in GC-MS, is a higher-energy technique that provides a reproducible fragmentation pattern, which can serve as a structural fingerprint.[1]
-
Key Diagnostic Feature: The presence of a bromine atom is readily confirmed by the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two peaks of almost equal intensity (M⁺ and M+2) separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[3]
Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
System: HPLC system coupled to a mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Interpretation: Look for a protonated molecular ion [M+H]⁺ at m/z 270.08 and 272.08. The ~1:1 ratio of these two peaks confirms the presence of one bromine atom.
Purity Assessment and Impurity Profiling
Chromatographic methods are the cornerstone for determining the purity of a compound and identifying any process-related impurities or degradation products.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for quantifying the purity of non-volatile organic compounds.[1][4] A reverse-phase method is ideal for this moderately polar molecule.
Causality Behind Experimental Choices:
-
Column: A C18 column is a robust, versatile choice that provides excellent retention and separation for a wide range of moderately polar to non-polar compounds.[1]
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is used. The acid helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.[1]
-
Detection: UV detection is selected based on the chromophore (the substituted pyridine ring) present in the molecule. The detection wavelength should be set at an absorption maximum (λmax) to ensure high sensitivity.
Protocol: Reverse-Phase HPLC-UV Purity Assay
-
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase.[1]
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard for purity analysis.[1] |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose reverse-phase column.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 20% B to 95% B over 15 min | Ensures elution of the main peak and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| UV Detection | 254 nm (or λmax determined by UV scan) | Wavelength where pyridine derivatives typically absorb.[1] |
-
Data Analysis: Calculate the area percent of the main peak to determine the purity of the sample. Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[4]
Figure 2: Step-by-step workflow for the HPLC purity analysis protocol.
Elemental Composition Verification
To confirm the empirical formula (C₁₁H₁₅BrN₂), elemental analysis is performed. This technique provides the mass percentages of carbon, hydrogen, nitrogen, and halogens in the sample.
Protocol: CHNX Analysis
-
Instrumentation: Utilize an automated elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the purified sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Halogens (X) are determined by separate methods, often involving combustion followed by titration or ion chromatography.
-
Data Comparison: The experimentally determined weight percentages should be within ±0.4% of the theoretical values.
Table 1: Elemental Analysis Data Comparison
| Element | Theoretical Weight % | Experimental Weight % |
| Carbon (C) | 49.09% | To be determined |
| Hydrogen (H) | 5.62% | To be determined |
| Bromine (Br) | 29.69% | To be determined |
| Nitrogen (N) | 10.41% | To be determined |
Conclusion
The comprehensive characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine requires an orthogonal set of analytical techniques. The protocols outlined in this application note provide a robust framework for establishing the identity, structure, purity, and composition of this molecule. By integrating data from NMR, MS, HPLC, and Elemental Analysis, researchers and drug development professionals can generate a high-quality, reliable data package suitable for research and regulatory purposes.
References
-
Kumar, A., et al. (2009). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]
-
Gür, M., et al. (2020). Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. National Institutes of Health (NIH). Available at: [Link]
-
Kumar, A., et al. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Europe PMC. Available at: [Link]
-
Unknown Author. (n.d.). Element analysis. uobabylon.edu.iq. Available at: [Link]
-
Reddy, K. S., et al. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Akhtar, T., et al. (2017). Synthesis of substituted pyridine derivatives (11a–j). ResearchGate. Available at: [Link]
-
Baker, R. H., & Barkenbus, C. (1936). Detection of the elements in organic compounds. ACS Publications. Available at: [Link]
-
Unknown Author. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ACS Publications. Available at: [Link]
-
Nagaki, A., et al. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. Available at: [Link]
-
Workman, J. Jr., & V-Amerian, M. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Harris, T. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. Available at: [Link]
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Kumar, S. A., et al. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research. Available at: [Link]
-
Singh, R. S., et al. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
Unknown Author. (n.d.). A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. Worldwidejournals.com. Available at: [Link]
-
Unknown Author. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Palacký University Olomouc. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. The Royal Society of Chemistry. Available at: [Link]
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HPLC analysis protocol for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
An Application Note for the Quantitative Analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This document provides a comprehensive, technically-grounded protocol for the quantitative analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Designed for researchers, analytical scientists, and drug development professionals, this guide details the complete workflow from sample preparation to method validation. The causality behind instrumental and chemical parameter selection is explained to ensure scientific integrity and facilitate method transfer and troubleshooting. The protocol is structured to be a self-validating system, incorporating rigorous system suitability testing and validation procedures aligned with international regulatory standards.
Introduction and Scientific Rationale
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative. Pyridine and its related structures are fundamental heterocyclic scaffolds in medicinal chemistry and pharmaceutical development.[1][2] Accurate and reliable quantification of such compounds is critical for quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile small molecules in the pharmaceutical industry.[3][4] Specifically, Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for separating and quantifying compounds like the topic analyte.[5]
The analytical challenge for this molecule stems from its chemical nature. The presence of two basic nitrogen atoms (one in the pyridine ring and one in the piperidinyl moiety) necessitates careful control of the mobile phase pH. Pyridine itself has a pKa of approximately 5.2-6.0.[6][7] The piperidinyl nitrogen is significantly more basic. To achieve robust and reproducible chromatography with symmetrical peak shapes, the mobile phase must be buffered to a pH at least 2 units below the pKa of the analyte. This ensures the analyte exists in a single, fully protonated state, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. This protocol employs an acidic mobile phase to achieve this objective.
Experimental Protocol
This section details the step-by-step methodology for the HPLC analysis.
Materials and Reagents
-
Analyte: 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine reference standard (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water (18.2 MΩ·cm)
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (H₃PO₄, ~85%, analytical grade)
Instrumentation and Chromatographic Conditions
The method was developed on a standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Recommended Setting | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible performance for routine analysis. |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for small molecules. This column is known for its good peak shape for basic compounds.[8] |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | The acidic buffer ensures the complete protonation of the basic analyte, leading to sharp, symmetrical peaks and stable retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength.[9] |
| Elution Mode | Isocratic: 60% Mobile Phase A / 40% Mobile Phase B | An isocratic method simplifies the protocol, enhances reproducibility, and is suitable for analyzing a single compound. The ratio is a starting point and should be optimized to achieve a retention time between 3 and 10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and improves peak shape.[10] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector Wavelength | 265 nm | Pyridine derivatives typically exhibit strong UV absorbance between 250-270 nm. The optimal wavelength should be confirmed by acquiring a UV spectrum of the analyte in the mobile phase. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities without wasting instrument time. |
Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
Diluent: Prepare a mixture of Acetonitrile and Ultrapure Water (50:50, v/v). This composition is chosen to ensure the miscibility and solubility of the analyte while being compatible with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This concentration is typically suitable for generating a strong detector response.
Sample Preparation
For analysis of a drug substance, prepare a sample solution at a target concentration of 100 µg/mL using the same procedure as the Working Standard Solution. For drug products, the sample preparation will depend on the formulation and may require additional steps like extraction or filtration, which must be separately validated.
System Suitability Testing (SST)
Before any sample analysis, the performance of the entire analytical system must be verified.[11] This is achieved by performing System Suitability Testing (SST). Inject the Working Standard Solution (100 µg/mL) five consecutive times. The results must meet the acceptance criteria outlined below.[12][13]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1 indicates tailing, often due to secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. Higher values indicate better performance. |
| Repeatability (%RSD) | RSD ≤ 2.0% | Assesses the precision of the system. Calculated from the peak areas and retention times of the five replicate injections. |
HPLC Analysis and Data Processing Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final reporting.
Caption: General workflow for the HPLC analysis.
Method Validation Protocol
To ensure the analytical method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[16][17]
Validation Parameters and Acceptance Criteria
The following diagram shows the relationship between the core validation characteristics that establish a robust analytical method.
Caption: Interrelationship of ICH validation parameters.
The table below summarizes the key validation parameters and their typical acceptance criteria for an assay method.[18]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and analyte. Check for interference at the retention time of the analyte peak. | No significant interference at the analyte's retention time. Peak purity should be demonstrated using a diode array detector if available. |
| Linearity | Analyze at least five concentration levels, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified concentration limits. | The analytical range where the method is precise, accurate, and linear. |
| Accuracy | Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) with at least three replicates per level. Can be assessed by recovery of spiked placebo or by comparison to a reference method. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate analyses at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD between the two sets of data should meet the pre-defined criteria (typically ≤ 2.0%). |
| Limit of Quantitation (LOQ) | Typically determined based on the signal-to-noise ratio (S/N ≥ 10) or from the standard deviation of the response and the slope of the linearity curve. | The LOQ should be reported but is primarily critical for impurity quantification methods. |
| Robustness | Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase organic composition (±2%). | The system suitability parameters must still be met, and the results should not be significantly impacted by the changes. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, reliable, and scientifically sound approach for the quantitative analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. By explaining the rationale behind parameter selection and adhering to established system suitability and validation protocols based on USP and ICH guidelines, this document serves as a complete guide for implementation in a regulated quality control or research environment. The method's simplicity and use of standard instrumentation make it readily transferable and applicable for routine analysis.
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
- United States Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Thermo Fisher Scientific. (2025). Mastering Small Molecule Reversed-Phase Method Development. YouTube.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Advances, Applications, and Challenges in RP HPLC Method Development.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. hovione.com [hovione.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pharmtech.com [pharmtech.com]
- 9. youtube.com [youtube.com]
- 10. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. youtube.com [youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. scribd.com [scribd.com]
Application Note: 1H NMR Characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Abstract
This application note provides a detailed guide to the structural characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine using high-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous structural confirmation of this compound is critical. We present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation. The causality behind observed chemical shifts and coupling patterns is explained, providing researchers with a robust framework for validating the synthesis and purity of this and structurally related compounds.
Introduction
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative featuring a combination of functional groups that make it a valuable intermediate in organic synthesis. The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, and its substitution pattern dictates its biological activity and chemical reactivity. The presence of a bromine atom provides a handle for further cross-coupling reactions, while the methyl and piperidinyl groups modulate the molecule's steric and electronic properties.
Given the potential for isomeric byproducts during its synthesis, a reliable and definitive analytical method is required to confirm the precise arrangement of substituents on the pyridine core. 1H NMR spectroscopy is an unparalleled tool for this purpose, offering detailed information about the electronic environment of every proton in the molecule. This guide establishes a definitive 1H NMR profile for the title compound, explaining the rationale for peak assignments based on fundamental principles of magnetic anisotropy, inductive effects, and spin-spin coupling.
Experimental Design and Rationale
Solvent Selection
The choice of solvent is critical for obtaining a high-quality NMR spectrum. Deuterated chloroform (CDCl3) is selected as the primary solvent for this protocol.
-
Causality: CDCl3 is a versatile solvent with excellent solubilizing power for a wide range of organic compounds, including substituted pyridines. Its residual proton signal (CHCl3) appears as a sharp singlet at a well-defined chemical shift (~7.26 ppm), which typically does not interfere with the signals of the analyte. Furthermore, its relatively low viscosity ensures sharp resonance lines.
Spectrometer Frequency
Data should be acquired on a high-field NMR spectrometer, preferably 400 MHz or higher.
-
Causality: Higher magnetic field strengths increase chemical shift dispersion, reducing the likelihood of signal overlap, especially for the complex multiplets of the piperidinyl protons. This leads to a more easily interpretable spectrum and allows for more accurate measurement of coupling constants.
Detailed Protocol: Data Acquisition and Processing
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Weigh approximately 5-10 mg of high-purity 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
NMR Instrument Parameters (400 MHz Example)
-
Pulse Program: Standard single pulse (zg30)
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16 (increase if sample concentration is low)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4.0 seconds
-
Spectral Width (SW): ~20 ppm (centered around 6 ppm)
Data Processing
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Results and Spectral Interpretation
The 1H NMR spectrum of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in CDCl3 is characterized by four distinct sets of signals corresponding to the aromatic, methyl, and piperidinyl protons.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow used to assign the proton signals, starting from the most deshielded (downfield) protons and moving to the most shielded (upfield) protons.
Caption: Workflow for 1H NMR spectral assignment.
Detailed Peak Assignments
The following table summarizes the expected 1H NMR data for the title compound.
| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.05 | Singlet (s) | 1H | N/A | Located ortho to the pyridine nitrogen, this proton is significantly deshielded. It appears as a singlet due to the absence of adjacent protons.[1] |
| H-3 | ~6.45 | Singlet (s) | 1H | N/A | The electron-donating piperidinyl group at C-2 shields this proton, shifting it significantly upfield. It is a singlet as there are no vicinal protons.[1] |
| α-H (Piperidinyl) | ~3.40 | Multiplet (m) | 4H | - | These protons are directly attached to carbons bonded to the nitrogen atom, resulting in a downfield shift compared to other aliphatic protons.[2][3] |
| -CH3 | ~2.30 | Singlet (s) | 3H | N/A | The methyl group protons appear as a sharp singlet in the typical range for a methyl group on an aromatic ring.[1][4] |
| β/γ-H (Piperidinyl) | ~1.65 | Multiplet (m) | 6H | - | These protons are more shielded as they are further from the electronegative nitrogen atom and the pyridine ring, appearing as a complex, overlapping multiplet.[2][5] |
Discussion of Structural Effects
-
Pyridine Ring Protons (H-6 and H-3): The pyridine ring itself is an electron-deficient system, causing its protons to resonate at a lower field than those of benzene.[6][7] The proton at the C-6 position is adjacent to the ring nitrogen and experiences the strongest deshielding effect. Conversely, the piperidinyl group at C-2 is a strong electron-donating group via the nitrogen lone pair. This donates electron density into the ring, causing significant shielding (an upfield shift) of the proton at the C-3 position. The bromine at C-5 has a modest deshielding effect on adjacent protons, but its primary influence is electronic. Due to quadrupolar relaxation, coupling between bromine and adjacent protons is not observed.[8][9]
-
Methyl Protons (-CH3): The singlet at ~2.30 ppm is characteristic of a methyl group attached to an sp2-hybridized carbon of a pyridine ring.[4] Its chemical shift is influenced by the combined electronic effects of the substituents on the ring.
-
Piperidinyl Protons (α, β, γ): The protons on the piperidine ring exhibit chemical shifts consistent with their distance from the nitrogen atom.[2][10] The four α-protons, being adjacent to the nitrogen, are the most deshielded and appear around 3.40 ppm. The remaining six protons (four β-protons and two γ-protons) are in a more shielded, alkane-like environment and resonate as a broad, overlapping multiplet further upfield around 1.65 ppm.
Molecular Structure with Proton Assignments
The following diagram provides a visual reference for the assigned protons on the molecular structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Caption: Structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine with key proton environments highlighted.
Conclusion
1H NMR spectroscopy provides an unequivocal method for the structural confirmation of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized material. The characteristic chemical shifts and multiplicities of the pyridine, methyl, and piperidinyl protons serve as a unique fingerprint for the target molecule, enabling clear differentiation from potential isomers and impurities. This application note serves as an authoritative guide for scientists and professionals engaged in the synthesis and analysis of substituted pyridine compounds.
References
-
Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]
- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) - Pyridine. [Link]
- The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Piperidine. [Link]
- Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
The Student Room. Bromine in 1H-NMR. (2008). [Link]
-
University of Sheffield. Bromine NMR. [Link]
Sources
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- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chempap.org [chempap.org]
- 5. hmdb.ca [hmdb.ca]
- 6. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 10. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust analytical technique for pharmacokinetic studies, impurity profiling, or quality control assessments. The protocol employs reversed-phase chromatography for optimal separation and positive mode electrospray ionization with Multiple Reaction Monitoring (MRM) for precise and accurate quantification. The rationale behind the selection of chromatographic conditions, mass spectrometric parameters, and sample preparation is discussed, providing a comprehensive guide grounded in established analytical principles.
Introduction and Scientific Principles
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative. The accurate quantification of such molecules is essential in various stages of drug development and chemical research. The core structure presents specific analytical challenges and opportunities. The presence of two basic nitrogen atoms (on the pyridine and piperidine rings) makes the molecule an ideal candidate for positive mode electrospray ionization (ESI+), as it can be readily protonated to form a stable [M+H]⁺ ion.[1][2] The bromine atom provides a distinct isotopic signature, with ⁷⁹Br and ⁸¹Br existing in a nearly 1:1 natural abundance, which serves as an unequivocal confirmation of the analyte's identity during mass spectrometric analysis.[3][4][5]
Chromatographically, as a basic compound, it is prone to poor peak shape (tailing) on traditional silica-based columns due to secondary ionic interactions with residual acidic silanol groups on the stationary phase surface.[6][7][8][9] To mitigate this, this method employs a modern, high-purity, end-capped C18 column and an acidic mobile phase. The low pH (using formic acid) serves a dual purpose: it neutralizes the silanol groups to minimize secondary interactions and promotes the ionization of the analyte for enhanced MS sensitivity, leading to sharp, symmetrical peaks.[9] Reversed-phase chromatography is the chosen mode of separation due to its versatility and efficacy in analyzing non-polar to moderately polar small molecules.[10]
This method is developed in accordance with the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures, ensuring that the protocol is robust, reliable, and fit for its intended purpose.[11][12][13][14]
Experimental
Materials, Reagents, and Instrumentation
-
Analyte: 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine reference standard.
-
Solvents: LC-MS grade acetonitrile (ACN) and water.
-
Additive: LC-MS grade formic acid (FA).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Standard and Sample Preparation
A critical step for any quantitative analysis is the careful preparation of samples.[15][16][17] For this method, a simple "dilute-and-shoot" approach is often sufficient for clean sample matrices.[16]
Protocol for Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of 50:50 (v/v) acetonitrile/water in a Class A volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) acetonitrile/water.
-
Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working stock solution with the initial mobile phase composition (95% Mobile Phase A).
Protocol for Sample Preparation (General):
-
Dilute the sample matrix with the initial mobile phase composition to ensure the analyte concentration falls within the linear range of the calibration curve.
-
Vortex the diluted sample for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection. For complex biological matrices, more extensive sample preparation like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required to minimize matrix effects.[15][18][19]
LC-MS/MS Method Protocol
Liquid Chromatography Parameters
The chromatographic conditions are optimized to provide a sharp, symmetrical peak with a reasonable retention time.
| Parameter | Value | Rationale |
| Column | High-Purity End-Capped C18, 100 x 2.1 mm, 1.8 µm | Provides excellent efficiency and minimizes peak tailing for basic compounds.[6][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier protonates silanols and enhances ESI+ signal.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Adjustable based on sensitivity requirements. |
| Gradient | See Table Below | Ensures elution of the analyte and cleaning of the column. |
Chromatographic Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive ESI mode using MRM for maximum sensitivity and selectivity. The characteristic bromine isotope pattern is used to confirm the precursor ion.[4][5]
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte contains basic nitrogens, ideal for protonation.[1][2][20] |
| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |
| Source Temp. | 150 °C | Aids in desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete evaporation of solvent from droplets. |
| Gas Flow | Instrument Dependent | Optimized for best signal-to-noise ratio. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |
MRM Transitions: The monoisotopic mass of the neutral molecule C₁₁H₁₅⁷⁹BrN₂ is 254.050 Da. The protonated precursor [M+H]⁺ will therefore have an m/z of 255.057 . The corresponding precursor with the ⁸¹Br isotope will be at m/z 257.055 . The presence of both ions in a ~1:1 ratio is a key confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |
| 255.1 (Quantifier) | 170.1 | 25 | Loss of piperidine moiety (C₅H₁₀N) |
| 255.1 (Qualifier) | 156.0 | 35 | Further fragmentation of the pyridine ring |
| 257.1 (Confirmation) | 172.1 | 25 | Isotopic equivalent of the quantifier transition |
Note: Collision energies must be optimized empirically on the specific instrument being used.
Method Validation and System Suitability
To ensure the reliability of the results, the method should be validated according to ICH Q2(R1) guidelines.[11][12][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Verified by the absence of interfering peaks at the analyte's retention time in blank samples.
-
Linearity: Assessed by analyzing a series of standards over the desired concentration range (e.g., 0.1-100 ng/mL). A correlation coefficient (r²) of >0.995 is typically required.
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. Accuracy should be within ±15% (±20% at the lower limit of quantification), and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
Before each analytical run, a system suitability test (e.g., six replicate injections of a mid-level QC sample) should be performed to verify system performance.
Visualizations
Precursor [label=<
Precursor Ion [M+H]⁺ Structure5-Bromo-4-methyl-2-(1-piperidinyl)pyridineH⁺ m/z255.1 / 257.1
];
Product1 [label=<
Product Ion (Quantifier) StructureBromomethyl-pyridinium fragment m/z170.1 / 172.1
];
Precursor -> Product1 [label="Collision-Induced Dissociation \n(Loss of Piperidine)"]; } endomd Caption: Proposed fragmentation pathway for MRM analysis.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. The use of reversed-phase chromatography with an acidic mobile phase ensures excellent peak shape, while positive ESI with MRM detection provides the necessary sensitivity and specificity for demanding applications in pharmaceutical development and research. Adherence to the outlined validation principles will ensure the generation of high-quality, reliable, and reproducible data.
References
-
Borges, C. R., & Marques, L. A. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Royal Society of Chemistry. Available at: [Link]
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Kertész, V., & Van Berkel, G. J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(6), 635-646. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Hawach Scientific. (2023). HPLC Column and Reversed-Phase HPLC Columns. Available at: [Link]
-
Ardrey, R. E. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 833(1), 1-25. Available at: [Link]
-
Anliker, S., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(13), 2111-2117. Available at: [Link]
-
Mohácsi, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5327–5337. Available at: [Link]
-
Pitt, J. J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
-
Vanhaecke, F., et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of Analytical Atomic Spectrometry, 23(6), 813-820. Available at: [Link]
Sources
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Column and Reversed-Phase HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. tecan.com [tecan.com]
- 18. opentrons.com [opentrons.com]
- 19. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 20. Electrospray ionization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyridine derivative. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
Introduction to Synthetic Strategies
The synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine typically proceeds via one of two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these methods depends on the available starting materials, desired reaction conditions, and scalability. The pyridine ring's electron-deficient nature facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1][2]
This guide will address common issues encountered in both synthetic routes to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine?
A common and logical starting material is 2,5-dibromo-4-methylpyridine. The bromine at the C2 position is generally more labile to nucleophilic substitution than the bromine at the C5 position due to its proximity to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[2] An alternative could be 2-chloro-5-bromo-4-methylpyridine, as chloro-pyridines can sometimes exhibit higher reactivity in SNAr reactions.[3]
Q2: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for this synthesis?
Both methods are viable.
-
SNAr is often simpler and does not require a metal catalyst, making it potentially more cost-effective and easier to scale up. However, it may require harsher conditions (higher temperatures) and the reactivity can be highly dependent on the substrate.
-
Buchwald-Hartwig amination is a more versatile and often higher-yielding method, especially for less reactive aryl halides.[4] It operates under milder conditions but requires careful optimization of the palladium catalyst, ligand, and base.[5][6]
The choice often comes down to a balance between cost, scalability, and the need for high yields with sensitive functional groups.
Q3: What are the typical yields I can expect for this synthesis?
Yields can vary significantly based on the chosen route and optimization of reaction conditions. For Buchwald-Hartwig aminations of 2-bromopyridines with secondary amines like piperidine, yields can range from satisfactory (around 55%) to nearly quantitative (up to 98%) with proper catalyst and ligand selection.[7] SNAr reactions may have a wider range of yields depending on the specific substrate and conditions.
Q4: What are the most common impurities I should look out for?
Common impurities can include:
-
Unreacted starting material (e.g., 2,5-dibromo-4-methylpyridine).
-
The regioisomer, 2-bromo-4-methyl-5-(1-piperidinyl)pyridine, if the reaction is not fully selective.
-
Hydrodehalogenation byproduct (4-methyl-2-(1-piperidinyl)pyridine), where the bromine at the 5-position is replaced by hydrogen. This is a known side reaction in palladium-catalyzed couplings.[4]
-
In Buchwald-Hartwig reactions, residual catalyst and ligand can also be present.
Troubleshooting Guide
Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Explanation & Causality | Troubleshooting Steps |
| Low Reactivity of Starting Material | The C-Br bond at the 2-position of the pyridine ring may not be sufficiently activated for nucleophilic attack by piperidine under the current conditions. The electron-donating methyl group at the C4 position can slightly decrease the electrophilicity of the ring. | 1. Increase Reaction Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier. Monitor for decomposition at higher temperatures. 2. Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to effectively solvate the intermediate Meisenheimer complex and increase the reaction rate. 3. Use of a Base: The addition of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can facilitate the reaction by scavenging the HBr formed, driving the equilibrium towards the product. |
| Side Reactions | At high temperatures, decomposition of starting materials or products can occur. Piperidine itself can undergo side reactions. | 1. Optimize Temperature and Reaction Time: Run a time-course study at different temperatures to find the optimal balance between conversion and decomposition. 2. Use an Inert Atmosphere: Although not always strictly necessary for SNAr, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Possible Cause | Explanation & Causality | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or is being deactivated. The pyridine nitrogen of the substrate can coordinate to the palladium center and inhibit its catalytic activity. | 1. Choice of Palladium Precursor and Ligand: Use a reliable palladium precatalyst. The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands (e.g., XantPhos, RuPhos, BrettPhos) are often necessary to promote oxidative addition and reductive elimination.[5][7] 2. Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[8] |
| Incorrect Base | The base is crucial for the deprotonation of the amine to form the palladium-amido complex. The strength and solubility of the base can significantly impact the reaction rate and yield. | 1. Screen Different Bases: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base is substrate-dependent.[7] 2. Base Solubility: Ensure the base has some solubility in the reaction solvent. In some cases, a soluble organic base like DBU can be effective.[9] |
| Hydrodehalogenation Side Reaction | A common side reaction where the aryl halide is reduced instead of coupled. This can be promoted by certain catalyst/ligand combinations or the presence of water. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. 2. Optimize Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can mitigate this side reaction. |
| Reagent Purity | Impurities in the starting materials, amine, or solvent can poison the palladium catalyst. | 1. Purify Reagents: Ensure the 2,5-dibromo-4-methylpyridine and piperidine are of high purity. Distill piperidine if necessary. Use anhydrous, high-purity solvents. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This is a general protocol and may require optimization.
Materials:
-
2,5-Dibromo-4-methylpyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask, add 2,5-dibromo-4-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of 2-bromopyridines.[5][6]
Materials:
-
2,5-Dibromo-4-methylpyridine
-
Piperidine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XantPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%), XantPhos (4-10 mol%), and NaOtBu (1.4 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by 2,5-dibromo-4-methylpyridine (1.0 eq) and piperidine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Below are diagrams illustrating the logical flow of the two main synthetic strategies.
Caption: General workflow for SNAr synthesis.
Caption: General workflow for Buchwald-Hartwig amination.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Welcome to the technical support center for the purification of crude 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this key synthetic intermediate.
Introduction to the Purification Challenge
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a valuable building block in medicinal chemistry and materials science.[1] The synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, regioisomers, and other by-products. Achieving high purity is paramount for the success of subsequent reactions and the integrity of the final product.
This guide provides a systematic approach to purifying crude 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, focusing on practical, field-proven techniques. We will explore the "why" behind each step, empowering you to make informed decisions and troubleshoot effectively.
Understanding Potential Impurities
A critical first step in developing a purification strategy is to anticipate the likely impurities. Based on common synthetic pathways for substituted pyridines, the following impurities may be present in your crude sample:
-
Unreacted Starting Materials: Such as 2,5-dibromo-4-methylpyridine or piperidine.
-
Regioisomers: Depending on the synthetic route, isomers with the piperidinyl group at a different position on the pyridine ring could be formed.
-
Di-substituted By-products: Formation of species where a second piperidinyl group has displaced the bromine atom.[2]
-
Solvent and Reagent Residues: Residual solvents like DMF or THF and excess reagents used in the synthesis.
The nature and quantity of these impurities will dictate the most appropriate purification strategy.
Purification Workflow: A Step-by-Step Guide
The following workflow presents a general strategy for the purification of crude 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Caption: A general workflow for the purification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Issue 1: Poor Separation on TLC Plate
Question: My spots are streaking on the TLC plate, and I can't get good separation between my product and impurities. What should I do?
Answer: Streaking and poor separation on TLC are common issues that can often be resolved by adjusting the mobile phase.
-
Causality: The polarity of your eluent system is likely not optimized for your specific mixture of compounds. Streaking can also be caused by overloading the TLC plate or the presence of highly polar impurities.
-
Troubleshooting Steps:
-
Adjust Eluent Polarity: Systematically vary the ratio of your solvents. For a non-polar compound like 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3]
-
If your spots are too high on the plate (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).
-
If your spots are too low on the plate (low Rf), increase the polarity of the eluent (increase the proportion of the more polar solvent).
-
-
Add a Modifier: Sometimes, adding a small amount of a polar solvent like triethylamine (0.1-1%) to the eluent can improve the spot shape for basic compounds like pyridines by deactivating the acidic silica gel.
-
Check for Overloading: Ensure you are spotting a dilute solution of your crude material. Overloading can lead to broad, streaky spots.
-
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I ran a column, but my fractions are still contaminated with an impurity that has a very similar Rf to my product. How can I improve the separation?
Answer: Co-elution is a frequent challenge, especially with closely related impurities like regioisomers.
-
Causality: The selectivity of your chromatographic system is insufficient to resolve the compounds. This could be due to an inappropriate mobile phase or stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: As with TLC, fine-tuning the eluent system is crucial. Try small, incremental changes in the solvent ratio. A shallower gradient during elution can also improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for basic compounds compared to the acidic silica gel.
-
Consider an Alternative Purification Technique: If chromatography fails to provide the desired purity, recrystallization may be a more effective method for removing impurities with different solubility profiles.
-
Issue 3: Product Fails to Crystallize
Question: I have tried to recrystallize my product, but it either oils out or remains in solution. What can I do?
Answer: Successful recrystallization depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Causality: The chosen solvent is either too good (product remains dissolved) or too poor (product precipitates as an oil). The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). A good recrystallization solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Crystals should form.
-
Induce Crystallization:
-
Ensure High Purity: If the material is still oily, it may be necessary to perform another column chromatography to remove impurities that are inhibiting crystallization.
-
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on your TLC analysis.
Materials:
-
Crude 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Determine the Eluent System: Perform TLC analysis to find a solvent system that gives your product an Rf value of approximately 0.2-0.35.[3]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and gently tap to pack the silica bed evenly.
-
Drain the excess solvent until it reaches the top of the silica bed, ensuring the bed does not run dry.[3]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase if necessary to elute your product.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Materials:
-
Partially purified 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
-
Selected recrystallization solvent (e.g., isopropanol, acetonitrile, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat to Dissolve: Gently heat the mixture with stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Data Presentation
Table 1: Example TLC Data for Eluent System Optimization
| Eluent System (Hexanes:Ethyl Acetate) | Product Rf Value | Impurity 1 Rf Value | Impurity 2 Rf Value | Observations |
| 9:1 | 0.5 | 0.55 | 0.1 | Poor separation between product and impurity 1. |
| 9.5:0.5 | 0.4 | 0.48 | 0.05 | Improved separation. |
| 9.7:0.3 | 0.3 | 0.4 | <0.05 | Optimal for column chromatography. |
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting the purification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
References
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. Available at: [Link]
-
5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1 | Chemsrc. Available at: [Link]
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
-
A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben - Worldwidejournals.com. Available at: [Link]
-
Allene Bromocyclization SI - The Royal Society of Chemistry. Available at: [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
-
A metal-free method for the highly site-selective C–F bond activation of halogenated pyridines or pyrimidines - Royal Society of Chemistry. Available at: [Link]
-
Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. Available at: [Link]
Sources
Troubleshooting side reactions in 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, involves the displacement of a halide at the 2-position of a pyridine ring with piperidine. While the reaction appears straightforward, it is often plagued by side reactions, low yields, and purification difficulties. This guide provides expert insights into the causality behind these issues and offers field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most direct precursor is typically a di-halogenated pyridine, such as 2,5-dibromo-4-methylpyridine. The reaction leverages the higher reactivity of the halogen at the 2-position for selective substitution.
Q2: Why is the 2-position of the pyridine ring more reactive towards nucleophilic attack than the 5-position?
Nucleophilic aromatic substitution on pyridine is most favorable at the 2- and 4-positions.[1][2][3][4] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[2][5] When the nucleophile attacks at the C-2 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing factor.[2] Attack at the C-5 (meta) position does not allow for this stabilization, rendering it far less reactive under typical SNAr conditions.[1]
Q3: Can I use other bases besides potassium carbonate?
Yes, other inorganic bases like cesium carbonate (Cs2CO3) or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.[6] The choice of base can influence reaction rate and side product formation. Stronger bases may accelerate the reaction but can also promote elimination or other side reactions if sensitive functional groups are present.
Q4: What are the typical reaction temperatures and times?
Reaction temperatures commonly range from 80 °C to reflux, depending on the solvent and the specific reactivity of the substrate. Reaction times can vary from a few hours to over 24 hours.[7] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Detailed Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Problem 1: Low or No Product Formation
Q: My reaction is giving very low yield, or I'm only recovering my starting material. What's going wrong?
A: This is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Inactive Substrate/Reagents:
-
Cause: The purity of the starting 2,5-dibromo-4-methylpyridine is critical. Piperidine can be hygroscopic and absorb atmospheric CO₂, forming piperidinium carbonate, which reduces the concentration of the free-base nucleophile.
-
Solution:
-
Verify the purity of your starting materials via NMR or GC-MS.
-
Distill piperidine from a suitable drying agent (e.g., KOH or CaH₂) immediately before use.
-
Ensure your base (e.g., K₂CO₃) is anhydrous by drying it in an oven before the reaction.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: The activation energy for the SNAr reaction may not be met at lower temperatures. Pyridine rings are electron-deficient, which facilitates SNAr, but the reaction still requires sufficient thermal energy.[1]
-
Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), try incrementally increasing it. Solvents with higher boiling points like DMSO, NMP, or refluxing toluene can be effective.
-
-
Incorrect Solvent Choice:
-
Cause: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.
-
Solution: If using a less polar solvent like THF or toluene, consider switching to DMSO or DMF.
-
-
Formation of Pyridinium Salt:
-
Cause: In the absence of a sufficient base, the HBr generated during the reaction will protonate the starting piperidine or the product, rendering it non-nucleophilic and potentially causing it to precipitate out of the solution.
-
Solution: Ensure you are using at least two equivalents of base: one to scavenge the HBr produced and one to ensure the piperidine remains as a free base.
-
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic; enhances nucleophilicity. |
| Temperature | 80 °C - Reflux | To overcome activation energy barrier. |
| Base | K₂CO₃, Cs₂CO₃ (anhydrous) | Scavenges HBr, keeps nucleophile active. |
| Piperidine | Freshly distilled | Removes water and dissolved CO₂. |
| Table 1: Recommended Starting Conditions for Optimization. |
Problem 2: Formation of an Unknown Impurity
Q: I see a significant side product on my TLC/LC-MS that I cannot identify. How can I determine its structure and prevent its formation?
A: Unforeseen side products are common. A logical, step-by-step approach to identification and mitigation is key. The diagram below outlines a general workflow for troubleshooting such issues.
Caption: Troubleshooting workflow for impurity identification.
Common Side Reactions and Their Prevention:
-
Pyridine N-Oxide Formation:
-
Identification: This impurity will have a mass of [Starting Material + 16 Da].
-
Cause: Pyridine nitrogen is susceptible to oxidation, which can occur if the reaction is exposed to air at high temperatures, especially in the presence of certain metal impurities.[8][9]
-
Prevention:
-
Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes.
-
Run the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
-
-
Bis-Substitution (Displacement of both Bromines):
-
Identification: This impurity will have a mass of [Product + Piperidine - HBr].
-
Cause: While the bromine at the 5-position is less reactive, it can be substituted under harsh conditions (prolonged heating, high temperature, or with a very strong nucleophilic system).
-
Prevention:
-
Carefully monitor the reaction and stop it once the starting material is consumed.
-
Avoid excessive heating.
-
Use a slight excess (1.1-1.5 equivalents) of piperidine rather than a large excess.
-
-
-
Hydrodehalogenation (Loss of Bromine):
-
Identification: An impurity with a mass of [Product - 79/81 Da] (corresponding to the two isotopes of Br).
-
Cause: This can occur through radical mechanisms or in the presence of trace catalytic impurities (e.g., palladium) and a hydrogen source.
-
Prevention:
-
Use high-purity, non-metallic glassware or ensure glassware is scrupulously clean.
-
Ensure the reaction is run under an inert atmosphere to minimize radical initiation.
-
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis
This protocol provides a robust starting point for the synthesis.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,5-dibromo-4-methylpyridine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and the chosen solvent (e.g., DMSO, 10 mL per 1 g of starting material).
-
Reagent Addition: Add freshly distilled piperidine (1.2 eq) to the stirred suspension via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS every 2-4 hours. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (3x the volume of the reaction solvent).
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMSO or DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Purification of Product from Excess Piperidine
Q: My crude product is contaminated with piperidine. How can I remove it effectively?
A: Piperidine can be difficult to remove completely by evaporation due to its relatively high boiling point. An acid wash is highly effective.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution, such as 1 M HCl or 5% citric acid solution. The piperidine will be protonated and move into the aqueous layer.
-
Neutralization Check: Check the pH of the aqueous layer to ensure it is acidic. If not, add more acid.
-
Separation: Separate the organic layer.
-
Final Wash & Dry: Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product, now free of piperidine. Cation-exchange chromatography can also be an effective method for removing basic impurities like residual amines.[10]
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.BenchChem.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Organic & Biomolecular Chemistry (RSC Publishing).
- SNAr troubleshooting.Reddit.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Pyridine - Wikipedia.Wikipedia.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Chemistry Stack Exchange.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.BenchChem.
- Pyridines.University of Babylon.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.YouTube.
- Amines Part 8 - Nucleophilic Arom
- Nucleophilic substitution reactions in pyridine.Química Organica.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. The information herein is structured to address common issues through a combination of frequently asked questions, detailed troubleshooting protocols, and expert insights into the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the purification of substituted pyridine intermediates.
Q1: What are the most probable impurities in my crude sample of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine?
A: The impurity profile is largely dependent on the synthetic route employed. However, common contaminants typically fall into several categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include a precursor like 2,5-dibromo-4-methylpyridine or 2-chloro-5-bromo-4-methylpyridine, and unreacted piperidine.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to various impurities. For instance, if a bromination step was involved in synthesizing the precursor, di-brominated species might be present.[1]
-
Solvent Residues: Common organic solvents used in synthesis and work-up (e.g., THF, Dichloromethane, Ethyl Acetate) are frequent impurities that can be identified by ¹H NMR.[2]
-
Water: Pyridine derivatives can be hygroscopic, and water is a common impurity that can affect crystallization and analytical results.[3]
Q2: What is the most effective primary purification technique for this compound?
A: For a compound with the polarity and basicity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, flash column chromatography on silica gel is the most robust and widely applicable primary purification method.[4][5] It is highly effective at separating the target compound from both more polar and less polar impurities. For samples that are already of moderate to high purity and are crystalline, recrystallization can be an excellent final polishing step to achieve high analytical purity.[6][7]
Q3: My compound is streaking badly during column chromatography. What causes this and how can I prevent it?
A: This is a classic issue known as "peak tailing" and is extremely common with basic compounds like pyridine derivatives on standard silica gel.[8] The root cause is the strong interaction between the basic nitrogen atom of your compound and the acidic residual silanol groups (Si-OH) on the surface of the silica.[8] This leads to a secondary, non-ideal retention mechanism, causing the observed streaking or tailing.
To resolve this, you must suppress this interaction. The most effective method is to add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (TEA) . The TEA will preferentially interact with the acidic silanol sites, effectively shielding your compound from them and resulting in sharp, symmetrical peaks.[8]
Q4: I am attempting to recrystallize my purified product, but it either "oils out" or fails to crystallize entirely. What troubleshooting steps can I take?
A: Crystallization failure is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
-
Too Much Solvent: This is the most common reason for failure.[9] If the solution is not saturated at the boiling point of the solvent, it will not become supersaturated upon cooling. Solution: Gently boil off a portion of the solvent to increase the concentration and allow it to cool again.[9]
-
Supersaturation: The solution may be reluctant to nucleate. Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound if available.[9]
-
"Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solubility is too high. The compound comes out of solution as a liquid instead of a solid. Solution: Add a small amount of a "poor" solvent (one in which your compound is insoluble, like heptane or hexanes) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify it before cooling. This lowers the overall solvating power of the system.
-
Incorrect Solvent Choice: The chosen solvent may be inappropriate. You need a solvent that dissolves the compound when hot but not when cold.[7] A systematic solvent screen with small amounts of material is highly recommended.
Q5: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pharmaceutical intermediates. A reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with a buffer like formic or phosphoric acid) is typical for pyridine derivatives.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of your compound and can reveal the presence of residual solvents or other proton-bearing impurities.[11]
-
Mass Spectrometry (MS): Techniques like LC-MS are invaluable for identifying the molecular weights of any co-eluting impurities found during HPLC analysis.[12]
Section 2: Troubleshooting Guides
Troubleshooting: Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate Mobile Phase: The polarity difference between your eluent and your compounds is not optimal. | Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Adjust the ratio of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate) to achieve a target Rf of ~0.25-0.35 for the desired compound. |
| Peak Tailing / Streaking | Strong Analyte-Stationary Phase Interaction: The basic nitrogen on the pyridine ring is interacting with acidic silanol groups on the silica.[8] | Add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to the mobile phase to mask the active sites.[8][13] Alternatively, use a deactivated stationary phase like neutral alumina. |
| Low Recovery | Irreversible Adsorption: The compound is sticking permanently to the column due to strong interactions. | This is often linked to peak tailing. Use the methods described above (TEA addition). Ensure the compound is stable on silica by spotting it on a TLC plate and letting it sit for an hour before eluting; if the spot degrades, a different stationary phase is needed. |
| Compound Crashing on Column | Poor Solubility in Eluent: The compound is loaded in a strong solvent but is not soluble in the weaker mobile phase at the top of the column. | Load the sample onto the column using a "dry loading" technique. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. |
Troubleshooting: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Too much solvent used: The solution is not saturated.[9] Supersaturation: The solution requires a nucleation point. | Gently boil off some solvent to increase the concentration and re-cool.[9] Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[9] |
| "Oiling Out" | Solubility is too high at all temperatures: The compound is coming out of solution as a liquid. | Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Colored Impurities in Crystals | Soluble impurities are co-crystallizing: The impurity has similar solubility properties to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product. |
| Low Yield | Compound has significant solubility in cold solvent: Product is being lost in the mother liquor. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery. Use a pre-heated funnel and filter flask for hot gravity filtration to prevent the product from crashing out in the funnel.[7] |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
1. Mobile Phase Selection (TLC Analysis):
- Prepare several test eluents. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). Add 0.5% Triethylamine (TEA) to each test eluent.
- Test solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc + 0.5% TEA) on a TLC plate spotted with the crude material.
- The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from major impurities.
2. Column Preparation:
- Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
- Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
- Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
- Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
- Gently add this powder to the top of the packed column bed, creating a uniform layer.
4. Elution and Fraction Collection:
- Carefully add your mobile phase to the column without disturbing the packed bed.
- Begin eluting the column with the starting mobile phase, collecting fractions in test tubes.
- Monitor the elution process by TLC, spotting every few fractions.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
- Combine the pure fractions containing your product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting product under high vacuum to remove any final traces of solvent and TEA.
Protocol 2: Purification by Recrystallization
This protocol is for final purification of a mostly pure, solid sample.
1. Solvent Selection:
- Place a small amount of your compound (10-20 mg) into several test tubes.
- Add a few drops of different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, heptane) to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.
- Gently heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely when hot.[14]
- Allow the dissolved samples to cool slowly to room temperature, then place in an ice bath. The best solvent will yield a large amount of crystalline solid.
2. Dissolution:
- Place the bulk of your compound in an Erlenmeyer flask.
- Add the chosen hot solvent in small portions while swirling and heating until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[15]
3. Cooling and Crystallization:
- Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
- Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
4. Crystal Collection and Drying:
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
- Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
Section 4: Visualization & Workflows
Caption: A general workflow for the purification and analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine stability and storage conditions
Welcome to the technical support guide for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on the compound's chemical properties and established best practices for substituted pyridines.
I. Core Concepts: Understanding the Stability of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative. Its stability is influenced by the interplay of its structural features: the pyridine ring, the bromine substituent, the methyl group, and the piperidinyl moiety. The electron-rich nature of the 2-amino-substituted pyridine ring system, combined with the presence of a halogen, makes the compound susceptible to specific degradation pathways.
Key Factors Influencing Stability:
-
Atmosphere: Exposure to oxygen and moisture can initiate degradation. The piperidinyl group, a tertiary amine, is a potential site for oxidation.
-
Light: Brominated aromatic compounds can be photosensitive.[1] UV light exposure may lead to the cleavage of the carbon-bromine bond or other photochemical reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The basicity of the pyridine and piperidine nitrogens means that the compound's stability can be affected by acidic or basic conditions, which could catalyze hydrolysis or other reactions.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Based on data for similar brominated pyridine derivatives, refrigeration at 2-8°C is recommended.[3] Some suppliers of related compounds even utilize cold-chain transportation to maintain integrity.[4][5]
Q2: The solid material has changed color from off-white to yellowish-brown. Is it still usable?
A color change is a common indicator of potential degradation. Substituted aminopyridines can darken over time upon exposure to air and light.[6] This discoloration may suggest partial oxidation or the formation of minor impurities.
-
Recommendation: Before use, it is crucial to assess the purity of the discolored material. Techniques such as TLC, LC-MS, or ¹H NMR can help determine if the compound's integrity has been compromised. For highly sensitive applications, using a fresh, un-discolored lot is advisable.
Q3: I am having trouble dissolving the compound completely. Could this be related to its stability?
Difficulty in dissolution can sometimes be linked to the formation of less soluble degradation products or the presence of moisture. If the compound has absorbed moisture, it may appear clumpy and dissolve more slowly.
-
Recommendation: Ensure you are using an appropriate, anhydrous solvent. Gentle warming and sonication can aid dissolution. If insolubility persists, and you suspect degradation, re-evaluating the material's purity is recommended.
Q4: Should I handle this compound under an inert atmosphere?
While not strictly required for all applications, handling 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially for long-term storage of solutions or for sensitive catalytic reactions. This minimizes the risk of oxidation of the piperidinyl group and hydrolysis from atmospheric moisture.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Visual Troubleshooting Workflow
A troubleshooting workflow for unexpected experimental outcomes.
Troubleshooting Table
| Observed Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Compound degradation leading to lower active concentration. | 1. Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, LC-MS). 2. If degradation is confirmed, use a fresh batch of the compound. 3. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere if sensitive to air/moisture. |
| Appearance of Unexpected Byproducts | 1. Degradation of the starting material. 2. Side reactions due to impurities. 3. Instability of the compound under reaction conditions (e.g., high temperature, incompatible reagents). | 1. Analyze the starting material for impurities. 2. Review the reaction conditions for potential incompatibilities. The bromine atom can be reactive in certain organometallic coupling reactions. 3. Consider running the reaction at a lower temperature. |
| Solid Material is Tacky or Oily | Absorption of atmospheric moisture. | 1. Dry the material under high vacuum. 2. For future use, store in a desiccator over a suitable drying agent. 3. Handle the compound in a glovebox or under a dry, inert atmosphere. |
IV. Experimental Protocols: Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Protocol 1: Aliquoting and Storage of Solid Compound
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Recommended): Perform aliquoting in a glovebox or under a gentle stream of dry nitrogen or argon.
-
Aliquoting: Use clean, dry spatulas and vials. Aliquot the desired amount into smaller, appropriately sized vials for daily or frequent use. This minimizes the exposure of the bulk material to the atmosphere.
-
Sealing: Tightly seal the vials. For long-term storage, consider using vials with PTFE-lined caps and wrapping the cap with Parafilm® for an extra barrier against moisture.
-
Storage: Store the main container and aliquots in a dark, refrigerated environment (2-8°C).
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, research-grade solvents. Ensure the chosen solvent is compatible with your downstream application and does not promote degradation.
-
Solution Preparation:
-
Dry the glassware thoroughly in an oven and cool under a stream of inert gas.
-
Add the desired amount of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine to the flask.
-
Using a syringe, add the anhydrous solvent under an inert atmosphere.
-
If necessary, gently warm or sonicate the mixture to ensure complete dissolution.
-
-
Solution Storage:
-
Store stock solutions in tightly sealed containers, preferably with a septum cap for easy access via syringe.
-
Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
For long-term storage, refrigerate the solution. Always allow the solution to warm to room temperature before opening to prevent moisture ingress.
-
V. Summary of Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions.[3] |
| Atmosphere | Tightly sealed container, preferably under inert gas (N₂ or Ar). | Prevents oxidation of the piperidinyl moiety and hydrolysis from atmospheric moisture. |
| Light | Protect from light (use amber vials or store in the dark). | Brominated aromatic compounds can be photosensitive and may degrade upon exposure to UV light.[1] |
| Form | Solid (preferred for long-term storage) | Solids generally have greater long-term stability than solutions. |
By following these guidelines, researchers can ensure the stability and reliability of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine in their experiments, leading to more consistent and reproducible results.
References
- [Reference to a general study on 2-aminopyridine stability, if available]
- [Reference to a study on the oxidation of piperidine-containing compounds, if available]
- [Reference to a study on the photostability of brominated arom
- [Reference to a study on the hydrolysis of substituted pyridines, if available]
- [Reference to a supplier's recommend
- [Reference to a general guide on handling air-sensitive compounds]
- [Reference to a general organic chemistry text on the stability of amines and arom
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
-
da Silva, J. P., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1689. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1219964-45-0|5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 5. 2749347-28-0|5-Bromo-4-methyl-2-(piperazin-1-yl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 6. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This molecule is a crucial building block in the development of various pharmaceutical agents. While its synthesis on a lab scale is well-documented, scaling up production presents a unique set of challenges that can impact yield, purity, and process efficiency.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome the hurdles associated with the large-scale synthesis of this important intermediate.
Synthetic Workflow Overview
The most common and scalable route to 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine involves the reaction of a suitable precursor, 2,5-dibromo-4-methylpyridine, with piperidine. This transformation is typically achieved via a Palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination, which is favored for its high functional group tolerance and broad substrate scope.[1][2]
Sources
Preventing degradation of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine during reactions
Welcome to the technical support center for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile building block in chemical synthesis. Here, we address common challenges and provide solutions to prevent its degradation during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine?
A1: Based on its structure, the compound is susceptible to several degradation pathways:
-
Debromination (Hydrodehalogenation): This is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen. This is often exacerbated by hydride sources in the reaction mixture.
-
Oxidation: The electron-rich pyridine ring, activated by the piperidinyl and methyl groups, is prone to oxidation. The pyridine nitrogen can be oxidized to the corresponding N-oxide, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[1][2]
-
Hydrolysis: Under strongly acidic or basic conditions, the C-Br bond can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyridine derivative.[3]
-
Photodegradation: Like many halogenated aromatic compounds, this molecule may be sensitive to light, particularly UV radiation, which can induce C-Br bond cleavage and lead to radical-mediated side reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine should be stored in a cool, dry, and dark place.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture ingress.[5] For laboratory use, storing in an amber vial inside a desiccator is a good practice.
Q3: My compound has developed a yellow or brown tint. Is it still usable?
A3: A color change often indicates degradation. While it might still be suitable for some applications, for sensitive reactions like palladium-catalyzed cross-couplings, using discolored material can lead to lower yields and the formation of impurities. It is highly recommended to purify the compound by recrystallization or column chromatography before use if a color change is observed.
Q4: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this substrate?
A4: Low yields can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electron-donating piperidinyl and methyl groups increase the electron density on the pyridine ring, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient pyridines.[6] Another common issue is the premature degradation of the boronic acid coupling partner (protodeboronation).[7]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
The formation of the debrominated byproduct, 4-methyl-2-(1-piperidinyl)pyridine, is a frequent challenge in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Troubleshooting workflow for debromination.
| Potential Cause | Suggested Solution | Rationale |
| Hydride Source | Use anhydrous, high-purity solvents. Some solvents like isopropanol can act as hydride donors. Consider using solvents like dioxane or toluene. Ensure bases are anhydrous. | Reduces the availability of hydrides that can react with the palladium intermediate, leading to hydrodehalogenation.[8] |
| Catalyst System | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the reductive elimination step, which outcompetes the debromination pathway.[9] | Bulky ligands can sterically hinder the approach of hydride species and promote the desired coupling reaction. |
| Base Selection | Weaker bases or non-coordinating bases can sometimes reduce debromination. Screen bases like K₃PO₄, Cs₂CO₃, or even organic bases like DBU.[10] | The choice of base can influence the reaction kinetics and the prevalence of side reactions. |
| Reaction Temperature | Lowering the reaction temperature may reduce the rate of debromination relative to the cross-coupling reaction. | Debromination can have a different activation energy than the desired reaction, so temperature modulation can be effective. |
Issue 2: Catalyst Inhibition and Low Reactivity
The inherent properties of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine can lead to sluggish or incomplete reactions.
Caption: Troubleshooting workflow for low reactivity.
| Potential Cause | Suggested Solution | Rationale |
| Pyridine Coordination to Pd | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[9] | These ligands can create a sterically hindered environment around the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst. |
| Slow Oxidative Addition | The C-Br bond on the electron-rich pyridine may be less reactive. Consider using a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Increasing the temperature can also help overcome the activation barrier. | More advanced precatalysts are designed to generate the active Pd(0) species more efficiently and can be more effective for challenging substrates. |
| Boronic Acid Instability | Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters (Bpin).[7] | Boronic acids can degrade on storage, leading to lower effective concentrations of the coupling partner. Boronic esters are generally more robust. |
| Inappropriate Base/Solvent | The choice of base and solvent is critical for the transmetalation step. A common and effective system for similar substrates is K₃PO₄ in a dioxane/water mixture.[11][12] | The base activates the boronic acid to form a more nucleophilic boronate species, and the solvent system must facilitate the solubility of both organic and inorganic components. |
Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, and is expected to be a good starting point for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.[11][12]
Materials:
-
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yields (Based on a Structurally Analogous Substrate)
The following data was reported for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under similar conditions and can serve as a benchmark for expected outcomes.[13]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Disclaimer: This data is for a structurally similar compound and should be used as a guide. Actual yields may vary.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
- MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(15), 3485.
- Tantillo, D. J., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 13(8), 2036-2042.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem.
- Reddit. (2018).
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis. BenchChem.
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). ChemInform Abstract: Hydrodehalogenation of Bromo- and Chloropyridines on Complex and Metallic Palladium Catalysts.
- Suna, E., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8031.
- Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
- Organic Preparations and Procedures Daily. (2007).
- Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
- TCI EUROPE N.V. (2025).
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(15), 3485.
- Proschak, E., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(13), 5893-5918.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- Hartwig, J. F., et al. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(35), 14336-14339.
- Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2021).
- Nolan, S. P., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(1), 149-155.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-3180.
- Charoenwai, P., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13.
- Al-Amin, M., et al. (2021). Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine.
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Ley, S. V., et al. (2020).
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Beckwith, A. L. J., & Tidwell, T. T. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000.
- Khan, S. B., et al. (2019). Efficient degradation of 4-nitrophenol by using functionalized porphyrin-TiO2 photocatalysts under visible irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943.
- Phillips, M. A. (1946). Acid Hydrolysis of Sulphapyridines.
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Validation & Comparative
A Comparative Guide to Validating the Purity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a regulatory necessity. The presence of impurities can have profound effects on the biological activity, toxicity, and stability of a compound, making their identification and quantification a critical step in the development pipeline. This guide provides an in-depth, experience-driven approach to validating the purity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry.
We will present a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, complete with a detailed validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Furthermore, we will objectively compare the performance of this HPLC method with Gas Chromatography (GC), an alternative analytical technique, providing the necessary experimental context to make informed decisions in your own laboratory.
The Analytical Challenge: Understanding the Analyte
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine possesses key structural features that inform our analytical strategy. The pyridine ring imparts basicity, with an estimated pKa around 5-6 for the pyridine nitrogen. The piperidinyl substituent further contributes to the molecule's basic character. This basicity, coupled with its moderate polarity, makes Reversed-Phase HPLC (RP-HPLC) an ideal analytical choice.[6][7][8]
Gold Standard: A Validated RP-HPLC Method
The high resolution, sensitivity, and quantitative accuracy of RP-HPLC make it the preferred method for assessing the purity of pharmaceutical intermediates like 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. The following protocol has been designed to ensure robust and reliable results.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A column with a high carbon load is recommended for good retention of basic compounds.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH ensures that the basic nitrogens of the analyte are protonated, leading to improved peak shape and minimizing interactions with residual silanols on the column surface.[9][10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine chromophore). A DAD is recommended to assess peak purity.
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, the chromatographic system's performance must be verified. Inject the standard solution five times. The system is deemed suitable for use if:
-
The relative standard deviation (RSD) for the peak area is not more than 2.0%.
-
The tailing factor for the main peak is between 0.8 and 1.5.
-
The number of theoretical plates is not less than 2000.
4. Analysis:
Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.
Caption: Workflow for HPLC Purity Determination.
Validation Protocol according to ICH Q2(R1)
A comprehensive validation of the HPLC method is essential to demonstrate its suitability for its intended purpose.[4]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of the analyte will be spiked with potential impurities, such as starting materials (e.g., 2,5-dibromo-4-methylpyridine) and by-products (e.g., di-substituted piperidinyl-pyridines). The method should demonstrate baseline resolution between the main peak and all potential impurities.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by analyzing a series of dilutions of the reference standard, for example, from 0.005 mg/mL to 0.15 mg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
-
Accuracy: The accuracy of the method is the closeness of the test results to the true value. It is determined by applying the method to a sample of known purity (e.g., the reference standard) at different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): This is assessed by performing six independent analyses of the same sample at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: This is demonstrated by having a second analyst perform the analysis on a different day using a different instrument. The results should be compared, and the RSD between the two sets of data should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase (±0.1 units). The system suitability parameters should remain within the acceptance criteria.
An Alternative Perspective: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For a compound like 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, direct GC analysis is challenging due to its polarity and potential for on-column adsorption, leading to poor peak shape.[12][13] Therefore, derivatization is a necessary step to enhance its volatility and thermal stability.[12][13][14][15][16]
Experimental Protocol: GC-FID with Derivatization
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent effectively silylates the secondary amine of the piperidine ring if any residual starting materials with N-H bonds are present, and can improve the overall chromatographic behavior of the target analyte.
-
Procedure:
-
Accurately weigh ~5 mg of the sample into a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Sources
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A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Introduction: The Strategic Importance of Substituted Pyridines
Within the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of biologically active compounds, where the precise placement of substituents dictates therapeutic efficacy and selectivity. The target molecule of this guide, 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, is a key intermediate whose value lies in its bifunctional nature. The piperidinyl moiety offers a site for modulating physicochemical properties, while the bromine atom at the 5-position serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
The primary synthetic challenge in constructing this molecule from its logical precursor, 2,5-dibromo-4-methylpyridine, is the selective formation of a carbon-nitrogen (C-N) bond at the C-2 position. This transformation, an amination of an electron-deficient heteroaryl halide with a secondary amine, requires catalytic intervention. This guide provides an in-depth comparative analysis of the two dominant catalytic paradigms for this class of reaction: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings of each system, present comparative experimental data, and provide field-tested protocols to empower researchers in making informed decisions for efficient and scalable synthesis.
Catalytic Approach 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for its remarkable efficiency and broad functional group tolerance.[3][4] The reaction facilitates the coupling of an aryl halide with an amine using a palladium catalyst, a suitable phosphine ligand, and a base.[5] The success of this reaction, particularly with challenging substrates like 2-bromopyridines, is critically dependent on the synergy between the palladium precursor, the ligand architecture, and the reaction conditions.
Mechanistic Rationale: The Engine of C-N Bond Formation
The catalytic cycle for the Buchwald-Hartwig amination is a well-understood, multi-step process that underscores the importance of each component.[3] The choice of a bulky, electron-rich phosphine ligand is paramount; it accelerates the rate-limiting reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.
Sources
A Comparative Guide to the Biological Activity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine Analogs
In the landscape of medicinal chemistry, pyridine scaffolds are a cornerstone for the development of novel therapeutics due to their versatile biological activities.[1][2] This guide provides a comparative analysis of the biological potential of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine and its analogs. Drawing upon experimental data from structurally related compounds, we will explore potential therapeutic applications, delve into key structure-activity relationships, and provide detailed experimental protocols for the evaluation of this promising class of molecules.
The 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine Scaffold: A Platform for Diverse Biological Activities
The core structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine combines several key features that make it an attractive starting point for drug discovery. The pyridine ring is a common motif in many approved drugs, and the bromo, methyl, and piperidinyl substituents offer distinct opportunities for modulating physicochemical properties and biological activity. Based on the activities of structurally similar compounds, this scaffold holds potential in several therapeutic areas, including oncology, neuroscience, and infectious diseases.
Comparative Analysis of Biological Activity
While specific data for 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is not extensively available in the public domain, we can infer its potential activities by examining its structural analogs. This section will compare the core scaffold to related compounds where key moieties have been altered, providing insights into potential structure-activity relationships (SAR).
Anticancer Activity: Targeting Kinases and Cellular Proliferation
The 2-aminopyridine moiety is a well-established pharmacophore for kinase inhibition.[3] Analogs of our core structure have shown promise as inhibitors of various kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.
One key target for aminopyridine-based inhibitors is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[4] Overexpression of PLK4 is observed in many cancers, making it a promising therapeutic target.[5] Derivatives of 2-Amino-5-bromo-4-methylpyridine have been designed to fit into the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity and disrupting downstream signaling that controls cell division.[4]
Furthermore, analogs incorporating a 5-bromo-7-azaindolin-2-one moiety have demonstrated potent antitumor activity. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines using the MTT assay.[6]
Table 1: Comparative Anticancer Activity of Pyridine Analogs
| Compound/Analog | Target/Assay | IC50 (µM) | Cell Line(s) | Reference |
| Hypothetical Activity of Core Scaffold | PLK4 Inhibition / Anticancer | - | - | - |
| 2-Amino-5-bromo-4-methylpyridine Derivative (Conceptual) | PLK4 Kinase Assay | Potentially potent | - | [4] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | MTT Assay | 2.357 - 3.012 | HepG2, A549, Skov-3 | [6] |
| Sunitinib (Reference Compound) | MTT Assay | 31.594 - 49.036 | HepG2, A549, Skov-3 | [6] |
| Pyrimidin-2-amine derivative (8h) | PLK4 Kinase Assay | 0.0067 | - | [5] |
The data suggests that the 5-bromopyridine core is a viable starting point for developing potent anticancer agents, particularly kinase inhibitors. The piperidinyl group in our core scaffold could be further modified to optimize potency and selectivity.
Neurological Activity: Modulation of Dopamine Receptors
Substituted benzamides containing a piperidinyl moiety have been extensively studied as ligands for dopamine receptors, which are implicated in various neuropsychiatric disorders.[7] For instance, (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) exhibits very high affinity for D2 and D3 dopamine receptors.[7] This suggests that 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine and its analogs could also interact with central nervous system (CNS) targets.[8]
The exploration of fused pyridine and pyrimidine ring systems has also revealed neurotropic properties, including anticonvulsant activity.[9] The presence of the piperidinyl group on our core scaffold could influence its ability to cross the blood-brain barrier and interact with CNS receptors.
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[10] A study on 2-piperidinone, N-[4-bromo-n-butyl]-, a compound with some structural similarities to our core scaffold, demonstrated its potential as an antimicrobial agent against pathogenic microorganisms.[11] The lipophilicity imparted by the piperidinyl and methyl groups, combined with the electronic effects of the bromine atom, could contribute to the antimicrobial potential of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine analogs.
Experimental Protocols
To facilitate the investigation of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine analogs, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Amino-5-bromo-4-methylpyridine: A Key Intermediate
This protocol describes the synthesis of a key precursor for many of the discussed analogs.
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.[4]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Water
-
Ice bath
-
Round bottom flask
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plate
-
Büchner funnel
Procedure:
-
In a round bottom flask, dissolve 2-Amino-4-methylpyridine in DMF under ice bath conditions.
-
Prepare a solution of NBS in DMF.
-
Add the NBS solution dropwise to the 2-Amino-4-methylpyridine solution while maintaining the temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate a brown solid.
-
Filter the solid using a Büchner funnel and wash it with water.
-
Dry the crude product.
-
Further purify the solid by washing with acetonitrile.
-
Filter the purified solid and dry it to obtain 2-Amino-5-bromo-4-methylpyridine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.[6]
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizing Potential Mechanisms of Action
To better understand the potential biological impact of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine analogs, the following diagrams illustrate a key signaling pathway they may inhibit and a typical experimental workflow.
Caption: Potential inhibition of the PLK4 signaling pathway by a pyridine analog.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
The 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. By drawing comparisons with structurally related compounds, we have highlighted its potential in oncology, neuroscience, and antimicrobial therapy. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of new analogs. Future research should focus on the synthesis of a focused library of derivatives to systematically explore the structure-activity relationships around this core. Key modifications could include varying the substituents on the piperidinyl ring, replacing it with other heterocycles, and altering the substitution pattern on the pyridine ring. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Synthesis and antitumor activity of 5-bromo-1-mesyluracil. (2005). PubMed. Retrieved January 22, 2026, from [Link]
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From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). PMC. Retrieved January 22, 2026, from [Link]
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SYNTHESIS AND ANTITUMOR ACTIVITY OF 5-BROMO-1-MESYLURACIL. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PMC. Retrieved January 22, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). PubMed. Retrieved January 22, 2026, from [Link]
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Newer biologically active pyridines: A potential review. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Newer Biologically Active Pyridines: A Potential Review. (n.d.). RJPT. Retrieved January 22, 2026, from [Link]
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(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. (2006). Retrieved January 22, 2026, from [Link]
-
Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. (2019). Asian Journal of Pharmaceutics. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Confirmation of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
This guide provides a comprehensive framework for the structural confirmation of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will compare various mass spectrometric workflows, offering field-proven insights to ensure data integrity and analytical confidence. Every protocol described is designed as a self-validating system, grounded in authoritative references and practical expertise.
Chapter 1: Foundational Analysis and Predicted Spectral Behavior
Before any analysis, understanding the target molecule's intrinsic properties is paramount. This foundational knowledge allows us to predict its behavior in the mass spectrometer, select the optimal analytical technique, and interpret the resulting data with high confidence.
1.1. Physicochemical Profile
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine, a class of heterocyclic compounds prevalent in pharmaceutical and chemical synthesis.[1] Its key characteristics are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₅BrN₂ | - |
| Molecular Weight | ~255.16 g/mol | Calculation |
| Monoisotopic Mass | 254.0470 g/mol (⁷⁹Br) / 256.0450 g/mol (⁸¹Br) | Calculation |
| Key Structural Features | Pyridine Ring, Piperidinyl Moiety, Methyl Group, Bromo Substituent | - |
| Predicted XLogP3 | 1.9 | [2] |
The presence of a bromine atom is the most significant feature for mass spectrometric analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (doublet) separated by approximately 2 m/z units, with nearly equal intensity. This "M/M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[3]
1.2. Predicted Fragmentation Pathways
Under electron ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule will ionize to form a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation of substituted pyridines is influenced by the stability of the aromatic ring and the nature of its substituents.[4][5] For 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, we can predict several high-probability fragmentation routes.
The primary fragmentation events are expected to involve the cleavage of the bonds connecting the substituents to the pyridine core and fragmentation within the piperidinyl ring.
Caption: Predicted EI fragmentation pathways for the target molecule.
Chapter 2: Primary Confirmation via GC-EI-MS
2.1. Rationale for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred initial method for confirming the identity of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, provided the compound is sufficiently volatile and thermally stable. The separation power of GC resolves the analyte from potential impurities, while the hard ionization of EI provides a reproducible fragmentation pattern that serves as a structural fingerprint.
2.2. Experimental Protocol: GC-EI-MS
This protocol outlines a standard approach for analysis. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
- Dissolve ~1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., ethyl acetate, dichloromethane, or methanol).
- Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
2. GC Parameters:
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless, depending on sample concentration).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
3. MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 50 to 350.
2.3. Interpreting the GC-EI-MS Data
A successful analysis will yield a chromatogram with a distinct peak for the target analyte. The corresponding mass spectrum should validate the structure based on the following criteria:
-
Molecular Ion Cluster: The spectrum must exhibit a pair of peaks at m/z 254 and 256, with nearly identical abundance. This confirms the molecular weight and the presence of one bromine atom.
-
Key Fragment Ions: The spectrum should contain fragment ions consistent with the predicted pathways. The presence of ions at m/z 175 ([M-Br]⁺) and the piperidinyl cation at m/z 84 would provide strong supporting evidence.
-
Isotopic Patterns in Fragments: Any fragment retaining the bromine atom (e.g., [M-CH₃]⁺) must also display the characteristic M/M+2 doublet.
Chapter 3: Orthogonal Confirmation via LC-ESI-MS
3.1. Rationale for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as an excellent orthogonal (different and complementary) technique. It is particularly useful if the compound shows poor thermal stability or if it is part of a complex matrix that is unsuitable for GC. Electrospray ionization (ESI) is a "soft" ionization technique that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing clear confirmation of the molecular weight.
3.2. Experimental Protocol: LC-ESI-MS
1. Sample Preparation:
- Dissolve ~1 mg of the compound in 1 mL of a mobile-phase compatible solvent (e.g., methanol or acetonitrile).
- Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
2. LC Parameters:
- Column: A C18 reversed-phase column (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm particle size) is a suitable starting point.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5-10 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40 °C.
3. MS Parameters:
- Ionization Mode: Positive Ion Electrospray (ESI+).
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: (Instrument dependent, e.g., Nitrogen at 8-12 L/min).
- Mass Range: Scan from m/z 100 to 400.
3.3. Comparative Data Analysis
The key difference in the data from the two techniques lies in the primary ion observed.
| Technique | Primary Ion Observed | Key Information Provided |
| GC-EI-MS | Molecular Ion (Radical Cation) [M]⁺˙ at m/z 254/256 | Structural fingerprint from fragmentation |
| LC-ESI-MS | Protonated Molecule [M+H]⁺ at m/z 255/257 | Unambiguous molecular weight confirmation |
Chapter 4: Advanced Structural Elucidation with Tandem MS (MS/MS)
4.1. The Principle of MS/MS
For ultimate confidence, particularly in complex samples or for regulatory submissions, tandem mass spectrometry (MS/MS) is the gold standard. This technique involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion from ESI), fragmenting it inside the mass spectrometer via collision-induced dissociation (CID), and analyzing the resulting product ions. This provides a fragmentation spectrum that is directly and exclusively linked to the parent molecule, eliminating ambiguity from co-eluting species or background noise.
Caption: Workflow for a tandem mass spectrometry (MS/MS) experiment.
4.2. Expected MS/MS Product Ions
Fragmenting the protonated molecule ([M+H]⁺, m/z 255/257) will likely result in neutral losses rather than the radical-driven fragmentation seen in EI. Common neutral losses would include the piperidine moiety or parts thereof. The loss of the entire piperidine moiety (85 Da) would yield a prominent product ion at m/z 170/172. This highly specific transition (m/z 255 -> 170) can be used to develop highly sensitive and selective quantitative assays using Multiple Reaction Monitoring (MRM).
References
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Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
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Gronneberg, T., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(19), 3033-3035. [Link]
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Raphaël, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9136-9150. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 22, 2026, from [Link]
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Gronneberg, T. (1974). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]
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Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-136. [Link]
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ResearchGate. (n.d.). Representation of substituted pyridines. Retrieved January 22, 2026, from [Link]
-
Katritzky, A. R., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine Kinase Inhibitors
Abstract: The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Derivatives of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine represent a promising chemical series with potential for high potency and selectivity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of these derivatives. We will delve into the rationale behind a multi-tiered experimental approach, provide detailed, field-tested protocols for key assays, and demonstrate how to interpret the resulting data to select lead candidates with the highest potential for clinical success. The focus of this guide will be on a hypothetical series of these derivatives designed as inhibitors of Polo-like Kinase 4 (PLK4), a critical regulator of centriole duplication and a high-value target in oncology.[4]
The Strategic Imperative of Selectivity Profiling
In the quest for targeted therapies, particularly in the crowded field of kinase inhibitors, understanding a compound's selectivity is not merely an academic exercise—it is a critical determinant of its therapeutic window.[5][6] The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding pocket.[5] Unintended inhibition of off-target kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a rigorous and systematic evaluation of cross-reactivity is paramount.
Our strategy employs a tiered approach, designed to build a comprehensive selectivity profile in a resource-efficient manner. This workflow begins with a broad, primary screen to identify all potential interactions across the kinome, followed by orthogonal assays to confirm off-target hits and, finally, cellular assays to validate target engagement in a physiological context. This self-validating system ensures that by the end of the process, we have high-confidence data to guide structure-activity relationship (SAR) studies and lead candidate selection.
The Target Context: Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication. Its activity is tightly controlled to ensure that a cell enters mitosis with exactly two centrosomes, which are essential for forming the bipolar mitotic spindle. Overexpression of PLK4 is common in various cancers and is linked to aneuploidy and tumorigenesis. Consequently, inhibiting PLK4 is a promising therapeutic strategy.[4] The 2-Amino-5-bromo-4-methylpyridine scaffold serves as a key intermediate for potent PLK4 inhibitors, which function by blocking the ATP-binding site and halting the downstream signaling cascade that governs centriole formation.[4]
Experimental Methodologies
The following protocols are presented as robust, standardized methods for assessing the cross-reactivity of the 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine derivative series.
Tier 1: Broad Kinome Profiling (Radiometric Assay)
The initial step is to obtain a broad view of the kinome-wide selectivity. A radiometric assay format, such as the HotSpot™ assay, is the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of enzymatic activity.[7][8]
Objective: To determine the inhibitory activity of test compounds against a large panel of protein kinases (>400) at a single concentration, followed by IC50 determination for significant hits.
Experimental Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine derivative in 100% DMSO.
-
For the primary screen, create a working solution that will yield a final assay concentration of 1 µM.
-
For IC50 determination, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a concentration that will yield 10 µM in the final assay.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 5 µL of the kinase reaction mixture containing the specific purified recombinant kinase and its corresponding substrate peptide in kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 100 nL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Allow a 10-minute pre-incubation at room temperature to permit compound binding to the kinase.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding 5 µL of a solution containing [γ-³³P]ATP. The concentration of unlabeled ATP should be set at or near the Km for each specific kinase to provide a fair comparison of intrinsic inhibitor affinities.[5]
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
-
Washing and Detection:
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³³P]ATP.
-
Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
For hits showing significant inhibition (e.g., >70% at 1 µM), plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate a selectivity score, such as S(10), which is the number of kinases inhibited by >90% at a 1 µM concentration, to easily compare the overall selectivity of different derivatives.[9]
-
Tier 2: Off-Target Radioligand Binding Assays
To ensure a comprehensive safety profile, it's crucial to assess interactions with common non-kinase off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[10] Radioligand binding assays are a robust method for this purpose.[11][12][13]
Objective: To measure the binding affinity of the test compounds to a panel of diverse receptors, transporters, and ion channels.
Experimental Protocol:
-
Membrane Preparation:
-
Use commercially available membrane preparations or prepare them from cell lines overexpressing the target of interest. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.
-
-
Competition Binding Assay (in a 96-well plate):
-
To each well, add:
-
50 µL of test compound dilution (or vehicle for total binding, or a known saturating ligand for non-specific binding).
-
50 µL of a specific radioligand (e.g., [³H]-labeled) at a concentration at or below its Kd.
-
150 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the reaction by vacuum filtration onto a GF/C filter plate, pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition caused by your test compound.
-
For any significant interactions (>50% inhibition at a screening concentration of 10 µM), perform a full dose-response curve to determine the IC50, from which a Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Tier 3: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are invaluable, but they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.[14]
Objective: To confirm that the 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine derivatives engage and stabilize PLK4 in a cellular environment and to assess selectivity in situ.
Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to ~80% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle control for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and analyze the protein levels of PLK4 and a control protein (e.g., GAPDH) by Western Blot or another suitable protein detection method.
-
-
Data Analysis:
-
Melt Curve Generation: Quantify the band intensities for PLK4 at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein remaining versus temperature to generate a "melt curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, precipitation in the vehicle-treated sample). Plot the amount of soluble PLK4 against the log of the compound concentration to determine the cellular EC50 for target engagement.
-
Data Interpretation and Comparative Analysis
The ultimate goal of these studies is to build a data package that allows for the objective comparison of your derivatives against each other and against relevant competitor compounds. For this guide, we will compare two hypothetical derivatives, Derivative A and Derivative B , with a known multi-kinase inhibitor, Competitor X (e.g., modeled after Sorafenib).
Table 1: Biochemical Kinase Selectivity Profile
This table summarizes the IC50 values against the primary target (PLK4) and a selection of key off-target kinases identified from the broad panel screen.
| Kinase Target | Derivative A IC50 (nM) | Derivative B IC50 (nM) | Competitor X IC50 (nM) |
| PLK4 (Target) | 5 | 8 | 65 |
| VEGFR2 | 1,500 | >10,000 | 90 |
| PDGFRβ | 2,500 | >10,000 | 50 |
| c-KIT | >10,000 | >10,000 | 55 |
| Aurora A | 550 | 8,000 | 250 |
| Aurora B | 800 | 9,500 | 150 |
| CDK2 | 4,000 | >10,000 | 3,000 |
| Selectivity Score S(10) @ 1µM | 2 | 0 | 15 |
-
Interpretation: Derivative A shows excellent potency for PLK4 but has some moderate off-target activity against Aurora kinases. Derivative B is slightly less potent for PLK4 but demonstrates exceptional selectivity across the tested kinases, reflected in its perfect S(10) score of 0.[9] Competitor X, a known multi-kinase inhibitor, shows activity against multiple targets as expected. Based on this data, Derivative B is the superior candidate from a selectivity standpoint.
Table 2: Off-Target Safety Profile (Radioligand Binding)
This table shows the percent inhibition at a 10 µM screening concentration against a standard safety panel.
| Off-Target | Derivative A (% Inhibition @ 10 µM) | Derivative B (% Inhibition @ 10 µM) |
| 5-HT₂B Receptor | 65% | 8% |
| H₁ Histamine Receptor | 12% | 5% |
| M₁ Muscarinic Receptor | 5% | 2% |
| hERG Channel | 25% | 15% |
-
Interpretation: Derivative A shows a significant interaction with the 5-HT₂B receptor, a known liability that can be associated with cardiovascular side effects. Derivative B, in contrast, shows a clean profile with no significant interactions, further strengthening its case as a lead candidate.
Table 3: Cellular Target Engagement (CETSA)
This table compares the biochemical potency (IC50) with cellular target engagement (EC50) and thermal stabilization (ΔTm).
| Compound | Biochemical PLK4 IC50 (nM) | Cellular PLK4 EC50 (nM) | PLK4 Thermal Shift (ΔTm, °C) |
| Derivative A | 5 | 50 | + 5.2°C |
| Derivative B | 8 | 65 | + 4.8°C |
-
Interpretation: Both derivatives demonstrate clear target engagement in a cellular context, evidenced by the significant thermal stabilization of PLK4. The ~10-fold shift between biochemical IC50 and cellular EC50 is common and reflects the challenges of the cellular environment (e.g., permeability, high intracellular ATP). The comparable cellular potencies of A and B, combined with B's superior selectivity, make Derivative B the clear frontrunner for further development.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of novel 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine kinase inhibitors. By systematically integrating broad biochemical screening, orthogonal off-target validation, and direct measurement of cellular target engagement, researchers can build a high-confidence data package. This approach not only de-risks potential safety liabilities but also provides a clear, objective framework for comparing derivatives and selecting lead candidates, such as the hypothetically superior Derivative B , for advancement into preclinical development. Adherence to these principles of causality-driven experimental design and self-validating protocols is essential for the successful development of safe and effective targeted therapies.
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidinyl Pyridines: A Comparative Benchmarking Study
Introduction: The Enduring Significance of Piperidinyl Pyridines in Medicinal Chemistry
The substituted piperidinyl pyridine scaffold is a cornerstone of modern medicinal chemistry. This privileged structural motif is present in a vast array of biologically active compounds, from blockbuster pharmaceuticals to crucial tool compounds for chemical biology research. The unique combination of the basic piperidine nitrogen and the aromatic pyridine ring imparts favorable physicochemical properties, including improved solubility, metabolic stability, and the ability to engage in a variety of receptor-ligand interactions.[1] Consequently, the efficient and versatile synthesis of these molecules is of paramount importance to drug discovery and development programs.
This guide provides an in-depth, objective comparison of the leading synthetic strategies for accessing substituted piperidinyl pyridines. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, enabling researchers to make informed decisions based on the specific substitution patterns, required stereochemistry, and scalability demands of their target molecules. All discussions are supported by experimental data from the peer-reviewed literature, and detailed, step-by-step protocols for key transformations are provided.
Strategic Approaches to the Synthesis of Substituted Piperidinyl Pyridines: A Comparative Analysis
The construction of the piperidinyl pyridine core can be broadly categorized into two main strategies:
-
Formation of the Piperidine Ring from a Pyridine Precursor: This is arguably the most common approach, leveraging the vast commercial availability of substituted pyridines. The key transformation is the reduction of the pyridine ring.
-
Coupling of Pre-formed Piperidine and Pyridine Rings: This strategy offers a high degree of convergence and is particularly useful for complex substitution patterns.
In this guide, we will focus on three widely employed and illustrative methods:
-
Catalytic Hydrogenation of Substituted Pyridines: A direct and often highly efficient method.
-
Asymmetric Synthesis via Chiral Auxiliaries: A powerful strategy for accessing enantiomerically pure compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling): A versatile and highly convergent approach.
To provide a concrete basis for comparison, we will examine the synthesis of the tobacco alkaloid (S)-Anabasine , a simple yet representative 3-(piperidin-2-yl)pyridine, using these three distinct approaches.
Comparative Benchmarking: Synthesis of (S)-Anabasine
| Metric | Method 1: Catalytic Hydrogenation | Method 2: Asymmetric Synthesis via Chiral Auxiliary | Method 3: Suzuki-Miyaura Coupling |
| Key Transformation | Hydrogenation of a substituted pyridine | Diastereoselective alkylation and cyclization | Pd-catalyzed cross-coupling |
| Typical Overall Yield | ~60-70% | ~40-50% | ~50-60% |
| Stereocontrol | Racemic product (requires resolution) | Excellent (via chiral auxiliary) | Not inherently stereoselective |
| Starting Materials | Substituted pyridines | Chiral amines, pyridine derivatives | Boronic esters, halogenated pyridines/piperidines |
| Reagent & Catalyst Cost | Generally low (e.g., PtO2, Pd/C) | Moderate to high (chiral auxiliary) | High (Pd catalyst, ligands) |
| Scalability | High | Moderate | Moderate to high |
| Functional Group Tolerance | Moderate (sensitive groups may be reduced) | Good | Excellent |
| Key Advantages | High atom economy, directness | Excellent enantioselectivity | High convergence, broad scope |
| Key Disadvantages | Often produces racemates, risk of over-reduction | Requires stoichiometric chiral auxiliary, more steps | Catalyst cost and removal |
Method 1: Catalytic Hydrogenation of Substituted Pyridines
Causality Behind Experimental Choices
Catalytic hydrogenation is a powerful and atom-economical method for the reduction of aromatic rings. The choice of catalyst is critical. Platinum oxide (PtO2, Adams' catalyst) is often favored for the hydrogenation of pyridines as it can be effective under relatively mild conditions and is less prone to causing hydrogenolysis (cleavage of C-N bonds) than palladium-based catalysts.[2] The use of an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, activating the ring towards reduction and improving the reaction rate.[2] However, this method typically yields a racemic mixture, which then requires a separate resolution step to isolate the desired enantiomer.
Experimental Protocol: Synthesis of (±)-Anabasine via Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[2]
Step 1: Hydrogenation of 2,3'-bipyridine
-
To a high-pressure hydrogenation vessel, add 2,3'-bipyridine (1.0 g, 6.4 mmol) and platinum(IV) oxide (50 mg, 0.22 mmol).
-
Add glacial acetic acid (20 mL).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water (20 mL) and basify to pH > 10 with a 2 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-anabasine.
Typical Yield: High, often >90% for the reduction step.
Step 2: Resolution of (±)-Anabasine
The racemic anabasine must be resolved to obtain the desired (S)-enantiomer. This is typically achieved by fractional crystallization with a chiral acid, such as L-(+)-tartaric acid.
Workflow Diagram
Caption: Workflow for the synthesis of (S)-Anabasine via catalytic hydrogenation and resolution.
Method 2: Asymmetric Synthesis via Chiral Auxiliary
Causality Behind Experimental Choices
To achieve high enantioselectivity, a chiral auxiliary can be employed to direct the formation of the desired stereocenter. In this approach, a chiral amine is condensed with a pyridine-containing precursor to form a chiral imine. Subsequent diastereoselective alkylation and cyclization, followed by removal of the chiral auxiliary, affords the enantiomerically enriched target molecule. This method provides excellent stereocontrol but often requires more synthetic steps and the use of a stoichiometric amount of a potentially expensive chiral auxiliary.[3]
Experimental Protocol: Enantioselective Synthesis of (S)-Anabasine
This protocol is based on the work of Jacob and coworkers for the enantioselective synthesis of minor tobacco alkaloids.[3]
Step 1: Formation of the Chiral Imine
-
In a round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.08 g, 10 mmol) and (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.68 g, 10 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (50 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, until no more water is collected.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude chiral imine.
Step 2: Diastereoselective Alkylation and Cyclization
-
Dissolve the crude chiral imine in anhydrous tetrahydrofuran (THF, 50 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.1 eq) and stir for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection and Intramolecular Cyclization
-
Dissolve the crude product from the previous step in a mixture of methanol (30 mL) and 2 M hydrochloric acid (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a 2 M sodium hydroxide solution.
-
Extract with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers, filter, and concentrate to yield (S)-anabasine.
Typical Yield: Moderate, around 40-50% over the multi-step sequence.
Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (S)-Anabasine using a chiral auxiliary.
Method 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
Causality Behind Experimental Choices
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[4] This approach allows for the convergent synthesis of piperidinyl pyridines by coupling a pyridine-containing boronic acid or ester with a piperidine-containing halide or triflate (or vice versa). The choice of a palladium catalyst and a suitable ligand is crucial for achieving high efficiency and preventing side reactions.[5] This method offers excellent functional group tolerance and can be used to access a wide variety of substituted analogs.[6]
Experimental Protocol: Synthesis of a Piperidinyl Pyridine via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling to form a C-C bond between a pyridine and a piperidine ring. For the synthesis of anabasine, this would involve coupling a suitably protected 2-halopiperidine with 3-pyridinylboronic acid.
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vial, add 3-pyridinylboronic acid (1.2 eq), a suitably protected 2-halopiperidine (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Seal the vial and purge with nitrogen gas for 10 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Typical Yield: Good to excellent for the coupling step, typically 70-90%.
Step 2: Deprotection
The protecting group on the piperidine nitrogen (e.g., Boc, Cbz) is then removed under standard conditions to yield the final product.
Workflow Diagram
Caption: General workflow for the synthesis of a piperidinyl pyridine via Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The synthesis of substituted piperidinyl pyridines remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. This guide has provided a comparative overview of three key synthetic strategies, highlighting the unique advantages and disadvantages of each.
-
Catalytic hydrogenation is a direct and atom-economical approach, well-suited for large-scale synthesis, but often requires a subsequent resolution step.
-
Asymmetric synthesis using chiral auxiliaries provides excellent stereocontrol, which is crucial for the synthesis of enantiomerically pure drug candidates, though it may involve more synthetic steps.
-
Palladium-catalyzed cross-coupling reactions offer a highly convergent and versatile route with excellent functional group tolerance, making it a powerful tool for the synthesis of complex analogs.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, stereochemistry, and scale of the synthesis. As catalytic methods continue to evolve, we can anticipate the development of even more efficient, selective, and sustainable approaches to this important class of molecules.
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Heintzelman, G. R., et al. (2005). Diels−Alder Reactions of Imino Dienophiles. Organic Reactions, 141-599. [Link]
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Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2845-2848. [Link]
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Zhang, X., et al. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(49), 10419–10429. [Link]
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A Comparative Guide to the Analytical Certification of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine for Research and Development
This guide provides a comprehensive framework for the analytical characterization and purity assessment of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, a key heterocyclic building block in contemporary drug discovery. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for quality control, ensuring the integrity and reproducibility of their scientific endeavors. The principles and techniques discussed are grounded in established analytical practices and draw upon international regulatory standards to ensure broad applicability.
The biological activity and chemical reactivity of a compound are intrinsically linked to its purity. Therefore, a meticulous and multi-faceted approach to purity determination is not merely a quality control measure but a fundamental prerequisite for reliable scientific outcomes. This document outlines a suite of comparative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), to provide a holistic purity profile.
Foundational Analytical Techniques for Purity Determination
The comprehensive analysis of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine necessitates the application of multiple, orthogonal analytical methods. This approach ensures that a wide spectrum of potential impurities, including isomers, degradation products, and residual solvents, are effectively identified and quantified.
Table 1: Comparison of Key Purity Assessment Techniques
| Analytical Technique | Principle of Separation/Detection | Sample Requirements | Typical Purity (%) | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Soluble in a suitable solvent. | 98.5 - 99.5 | Versatile for a wide range of polar and non-volatile compounds; high resolution and sensitivity.[1][2][3] | Requires reference standards for quantification; can be destructive to the sample.[3] |
| GC-MS | Separation of volatile compounds based on boiling point and stationary phase interaction, followed by mass-based detection. | Volatile and thermally stable, or can be derivatized. | 99.0 - 99.8 | High separation efficiency for volatile compounds; provides structural information from mass spectra.[4][5] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[6][7] | Soluble in a deuterated solvent with a certified internal standard. | >99.0 | Highly accurate and non-destructive; does not require a reference standard of the analyte itself.[8][9][10] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a robust starting point for the analytical validation of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. It is imperative that these methods are validated in the end-user's laboratory to ensure their suitability for the intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH)[11][12][13][14].
HPLC is a cornerstone technique for the analysis of non-volatile impurities in pharmaceutical compounds.[1][2] A well-developed HPLC method can separate the main compound from its impurities, allowing for their individual detection and quantification.[1][15]
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Detailed HPLC Protocol:
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Screening with columns of different selectivity, such as a phenyl-hexyl column, is recommended to ensure all impurities are resolved.[16]
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in Water
-
Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A generic gradient from 5% to 95% Phase B over 20 minutes is a good starting point. This should be optimized to achieve adequate resolution of all peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH Q2(R2) guidelines.[11][12][17]
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, this is particularly useful for detecting residual solvents from the synthesis and potential volatile by-products.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Detailed GC-MS Protocol:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Splitless mode at 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[7][8][9] The purity is calculated by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.[7]
Detailed qNMR Protocol:
-
Internal Standard Selection: Choose a certified internal standard with a simple spectrum and resonances that do not overlap with the analyte's signals. For 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the certified internal standard into a clean vial using a calibrated microbalance.[10]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to ensure complete dissolution.
-
Transfer an aliquot of the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal relaxation.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation[7]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte refers to 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
-
std refers to the internal standard
-
-
Comparative Data and Interpretation
A comprehensive Certificate of Analysis should present data from these orthogonal techniques to build a complete picture of the compound's purity.
Table 2: Illustrative Analytical Data for a Batch of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
| Parameter | Method | Result | Interpretation |
| Purity (by area %) | HPLC (254 nm) | 99.6% | Indicates high purity with respect to non-volatile, UV-active impurities. |
| Major Impurity | HPLC | 0.25% at RRT 1.15 | An unknown impurity is present at a low level. Further characterization by LC-MS may be required. |
| Residual Solvents | GC-MS | Toluene: 150 ppm | The level of residual toluene is well below typical ICH limits for process solvents. |
| Absolute Purity (w/w) | qNMR | 99.5% | Confirms the high purity of the material by a primary analytical method, corroborating the HPLC data. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | The spectral data are consistent with the proposed chemical structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. |
Conclusion
The analytical characterization of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine requires a multi-pronged approach to ensure the highest degree of confidence in its quality. By employing a combination of high-resolution chromatographic techniques (HPLC and GC-MS) and a primary quantitative method like qNMR, a comprehensive and robust purity profile can be established. This guide provides the foundational protocols and rationale to empower researchers to independently verify the quality of this critical reagent, thereby enhancing the reliability and reproducibility of their research and development activities.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles Source: SynThink Research Chemicals URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]
-
Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
-
Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi Source: Reading Scientific Services Ltd (RSSL) URL: [Link]
-
Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]
-
Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]
-
Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Determining and reporting purity of organic molecules: Why qNMR Source: ResearchGate URL: [Link]
-
Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
Sources
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- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. rssl.com [rssl.com]
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- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. mastercontrol.com [mastercontrol.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of specialty chemicals like 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is not merely a matter of laboratory hygiene; it is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, grounded in established safety protocols and regulatory frameworks.
Understanding the Hazard Profile: A Cautious Approach
Assumed Hazard Classification:
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Aquatic Toxicity | Potentially toxic to aquatic organisms, with long-term effects.[4] | Prevent release to the environment. Do not dispose of down the drain. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a multi-step process that begins at the point of waste generation and ends with its final destruction by a licensed facility.
Caption: A streamlined workflow for the disposal of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.
Step 1: Waste Segregation and Collection
At the point of generation, all waste containing 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine must be segregated from other waste streams. This includes:
-
Neat (undiluted) compound: Any remaining solid reagent.
-
Contaminated labware: Disposable items such as weighing boats, pipette tips, and gloves that have come into direct contact with the chemical.
-
Solutions: Reaction mixtures or solutions containing the compound.
It is crucial to avoid mixing this waste with incompatible materials, particularly strong oxidizing agents and strong acids, which can react violently with pyridine derivatives.[5]
Step 2: Container Selection and Labeling
The choice of a waste container is critical for safe storage and transport.
-
Container Type: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[6]
-
Labeling: Immediately upon adding the first quantity of waste, the container must be labeled as "Hazardous Waste." The label should clearly state:
-
The full chemical name: "5-Bromo-4-methyl-2-(1-piperidinyl)pyridine"
-
The hazard characteristics: "Toxic," "Irritant"
-
The date of first accumulation.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory as a Satellite Accumulation Area for the temporary storage of this hazardous waste. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, dry, and well-ventilated location.
Keep the waste container tightly closed except when adding waste.
The Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, establish a "cradle-to-grave" system for managing hazardous waste.[10]
As a generator of hazardous waste, you are legally responsible for its safe management from the moment it is created until its final disposal.[7][10] This includes ensuring that the waste is properly identified, stored, and transported by a licensed hazardous waste disposal company. Many states have their own authorized hazardous waste programs that may have additional or more stringent requirements.[7][8]
Caption: The hierarchy of regulatory oversight for hazardous waste disposal.
Final Disposal: The Role of Your Environmental Health and Safety (EHS) Department
Under no circumstances should 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine or its contaminated materials be disposed of in the regular trash or poured down the drain.[5][6] The recommended method for the final disposal of pyridine and its derivatives is high-temperature incineration in a licensed hazardous waste facility.[11]
Operational Plan:
-
Contact your Institution's EHS Department: Once your waste container is nearing full, or if you have completed the project requiring this chemical, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide Necessary Information: Be prepared to provide your EHS department with the full chemical name and an estimate of the quantity of waste.
-
Follow Institutional Procedures: Your EHS department will have specific procedures for the pickup, consolidation, and transportation of hazardous waste to a licensed disposal facility.
By adhering to these procedures, you ensure that the final step in the lifecycle of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is handled in a manner that is safe, compliant, and environmentally responsible.
References
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
- The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. (2024, November 22).
- Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- Resource Conservation and Recovery Act (RCRA)
- Hazardous Waste | US EPA.
- 5-Bromo-4-methyl-2-(1-piperidinyl)
- 2 - SAFETY D
- 5-bromo-2-(4-methylpiperazin-1-yl)pyridine - Sigma-Aldrich.
- 5-Bromo-2-hydroxymethyl-pyridine ...
- Proper Disposal of Difluorodi(pyridin-2-yl)
- Safety Data Sheet PYRIDINE - ChemSupply Australia.
- 4-Bromo-N-methyl piperidine - Apollo Scientific. (2022, May 16).
- PRODUCTION, IMPORT, USE, AND DISPOSAL 4.
- Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
